3-Sulfamoylbenzene-1-sulfonyl fluoride
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-sulfamoylbenzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H,(H2,8,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWARYJSMFYLTFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334644-12-0 | |
| Record name | 3-sulfamoylbenzene-1-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: 3-Sulfamoylbenzene-1-sulfonyl Fluoride
This guide serves as an authoritative technical resource on 3-Sulfamoylbenzene-1-sulfonyl fluoride , a specialized bifunctional probe used in chemical biology and drug discovery.[1] It details the physicochemical properties, synthesis, SuFEx (Sulfur-Fluoride Exchange) mechanistics, and experimental protocols for this molecule.
A Bifunctional SuFEx Warhead for Targeted Covalent Inhibition & Proteomic Profiling [1]
Executive Summary
3-Sulfamoylbenzene-1-sulfonyl fluoride (CAS 1334644-12-0 ) is a heterobifunctional chemical probe designed for "ligand-directed" covalent modification.[1] It integrates two distinct sulfur-based functionalities on a benzene scaffold:
-
Sulfonamide (-SO₂NH₂): A high-affinity, reversible pharmacophore that binds specifically to the zinc active site of Carbonic Anhydrase (CA) enzymes.[1]
-
Sulfonyl Fluoride (-SO₂F): A latent, electrophilic "warhead" capable of undergoing Sulfur-Fluoride Exchange (SuFEx) with nucleophilic amino acid side chains (Tyr, His, Lys, Ser) only when brought into proximity by the binding event.[1]
This dual mechanism allows researchers to convert reversible binders into permanent covalent inhibitors or to map the binding pockets of proteins with high spatial resolution.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| Chemical Name | 3-Sulfamoylbenzene-1-sulfonyl fluoride |
| Synonyms | 3-(Fluorosulfonyl)benzenesulfonamide; m-Sulfamoylbenzenesulfonyl fluoride |
| CAS Number | 1334644-12-0 |
| Molecular Formula | C₆H₆FNO₄S₂ |
| Molecular Weight | 239.24 g/mol |
| SMILES | NS(=O)(=O)c1cccc(S(F)(=O)=O)c1 |
| Physical State | Crystalline Solid (White to Off-White) |
| Solubility | Soluble in DMSO, DMF, Acetonitrile; limited solubility in water |
| Stability | Hydrolytically stable at neutral pH; resistant to reduction compared to sulfonyl chlorides |
Mechanistic Chemistry: The SuFEx Paradigm
The utility of this molecule rests on the SuFEx reactivity profile pioneered by Sharpless and Kelly. Unlike sulfonyl chlorides, which hydrolyze rapidly in water, sulfonyl fluorides are "sleeping giants"—stable in aqueous biological buffers but highly reactive toward specific protein nucleophiles when positioned correctly.
Reaction Mechanism[1]
-
Recognition: The sulfonamide moiety coordinates with the Zn(II) ion in the Carbonic Anhydrase active site (
nanomolar range). -
Proximity: This binding event forces the distal sulfonyl fluoride group against the wall of the binding pocket.
-
Covalent Capture: A local nucleophile (e.g., Histidine-64 in CA II) attacks the sulfur center, ejecting fluoride and forming a permanent sulfonamide bond.
Mechanistic Diagram
The following diagram illustrates the dual-step mechanism: reversible binding followed by irreversible cross-linking.[1]
Caption: Logical flow of ligand-directed covalent modification. The sulfonamide drives affinity, while the sulfonyl fluoride drives irreversible capture.
Synthesis & Manufacturing
The synthesis of 3-sulfamoylbenzene-1-sulfonyl fluoride typically proceeds via the desymmetrization of Benzene-1,3-disulfonyl fluoride (BDSF) .[1]
Synthetic Route
Precursor: Benzene-1,3-disulfonyl fluoride (CAS 402-31-3).[1] Reagent: Ammonia (NH₃) or Ammonium Hydroxide.
Reaction Scheme:
Protocol: Mono-Amidation of BDSF
Note: This protocol is adapted from standard desymmetrization techniques for disulfonyl fluorides.[1]
-
Preparation: Dissolve Benzene-1,3-disulfonyl fluoride (1.0 eq) in dry Acetonitrile (MeCN) or Dichloromethane (DCM).
-
Addition: Cool the solution to 0°C. Slowly add a solution of Ammonia (0.9–1.0 eq) in dioxane or methanol dropwise over 30 minutes. Crucial: Limiting the amine prevents double substitution.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC or LC-MS for the appearance of the mono-sulfonamide (MW 239) and disappearance of starting material.[1]
-
Workup: Dilute with ethyl acetate, wash with 0.1 M HCl (to remove excess amine), then brine. Dry over MgSO₄.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product elutes after the unreacted starting material but before the bis-sulfonamide byproduct.[1]
Applications in Drug Discovery
Targeted Covalent Inhibitors (TCIs)
This molecule serves as a model for developing TCIs. By varying the linker length or position (meta vs. para), researchers can probe the "reach" required to hit a nucleophile.
-
Advantage: The -SO₂F group is less reactive than Michael acceptors (e.g., acrylamides) toward circulating thiols (glutathione), reducing off-target toxicity.[1]
Proteomic Profiling
Used as a "scout" fragment in Activity-Based Protein Profiling (ABPP).[1]
-
Incubate cell lysate with the probe.
-
Digest proteins with trypsin.
-
Analyze via LC-MS/MS to identify peptides modified by a mass shift of +157 Da (sulfonyl benzene moiety).[1]
Safety & Handling
Signal Word: DANGER
-
H314: Causes severe skin burns and eye damage.
-
H301: Toxic if swallowed.
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a chemical fume hood.
-
Storage: Store in a tightly closed container at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive over long periods.
-
First Aid: In case of skin contact, wash immediately with polyethylene glycol 400, then plenty of water.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link
-
Kelly, J. W., et al. (2018). "Inverse Drug Discovery: Identifying Mechanisms of Action for SuFEx-Based Covalent Inhibitors." Cell Chemical Biology. Link
-
EvitaChem. (2024). "Product Datasheet: 3-Sulfamoylbenzene-1-sulfonyl fluoride (CAS 1334644-12-0)." Link
-
ChemScene. (2024). "SuFEx Building Blocks and Sulfonyl Fluoride Reagents." Link
-
Jones, L. H. (2023). "Covalent drug discovery using sulfur(VI) fluoride exchange warheads." Expert Opinion on Drug Discovery. Link
Sources
Advanced Synthesis Protocols for 3-Sulfamoylbenzene-1-sulfonyl Fluoride: A SuFEx-Enabled Intermediate
Executive Summary
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally shifted the landscape of covalent drug discovery and materials science. Unlike sulfonyl chlorides, which are highly reactive and susceptible to rapid hydrolysis, sulfonyl fluorides exhibit exceptional thermodynamic stability while retaining highly specific, context-dependent reactivity toward nucleophiles (such as the side chains of tyrosine, lysine, and histidine in protein binding pockets) [1].
3-Sulfamoylbenzene-1-sulfonyl fluoride (CAS: 1334644-12-0) represents a highly valuable bifunctional intermediate. It features a classic pharmacophore—the sulfonamide group, widely recognized for carbonic anhydrase inhibition—paired with a SuFEx-reactive sulfonyl fluoride moiety. This whitepaper details the mechanistic rationale and validated synthetic methodologies for producing this compound in a professional laboratory setting, ensuring high yield, purity, and reproducibility.
Mechanistic Pathways & Synthetic Strategy
The synthesis of arenesulfonyl fluorides generally relies on two primary strategic disconnections:
-
Halide Exchange (Nucleophilic Fluorination): The classic approach, relying on the conversion of a pre-formed sulfonyl chloride to the corresponding fluoride [1].
-
De Novo Fluorosulfonylation: A more modern approach that constructs the
group directly from an amine via a diazonium intermediate, bypassing the often-unstable sulfonyl chloride [2].
Fig 1: Divergent synthesis pathways for 3-Sulfamoylbenzene-1-sulfonyl fluoride.
Experimental Methodologies
Protocol A: Halide Exchange via Nucleophilic Fluorination
Causality & Rationale: The conversion of sulfonyl chlorides to sulfonyl fluorides is driven by the high thermodynamic stability of the S-F bond compared to the S-Cl bond. While potassium fluoride (KF) is inexpensive, its poor solubility in organic solvents can stall the reaction. Utilizing a biphasic system (Acetonitrile/Water) or adding a phase-transfer catalyst (e.g., 18-crown-6) significantly enhances the concentration of naked fluoride ions in the organic phase, accelerating the nucleophilic attack on the sulfur center [1].
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-sulfamoylbenzenesulfonyl chloride (10.0 mmol) in 30 mL of high-performance liquid chromatography (HPLC) grade Acetonitrile (MeCN).
-
Fluoride Addition: Prepare a saturated aqueous solution of Potassium Fluoride (KF) by dissolving 30.0 mmol (3 equivalents) of KF in 10 mL of deionized water.
-
Reaction Execution: Add the aqueous KF solution dropwise to the MeCN solution at room temperature (25°C). Expert Insight: The biphasic mixture must be stirred vigorously (≥ 800 rpm) to maximize interfacial surface area.
-
Monitoring: Allow the reaction to proceed for 4–6 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once complete, dilute the mixture with 50 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Wash the organic layer with water (
mL) and brine (25 mL) to remove excess KF and water-soluble byproducts. -
Isolation: Dry the organic phase over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure to yield the crude 3-sulfamoylbenzene-1-sulfonyl fluoride. Purify via flash column chromatography if necessary.
Protocol B: Sandmeyer-Type Fluorosulfonylation
Causality & Rationale: Sulfonyl chlorides can be sensitive to moisture and degrade during storage. Protocol B utilizes 3-aminobenzenesulfonamide, a highly stable and readily available starting material. By generating a diazonium salt in situ, we can leverage a radical-mediated Sandmeyer-type reaction. Using sodium metabisulfite (
Step-by-Step Methodology:
-
Diazotization: Suspend 3-aminobenzenesulfonamide (5.0 mmol) in 15 mL of 20% aqueous HCl. Cool the mixture to 0°C in an ice bath. Slowly add a solution of Sodium Nitrite (
, 6.0 mmol) in 5 mL of water dropwise, maintaining the internal temperature below 5°C. Stir for 30 minutes. -
Reagent Preparation: In a separate flask, prepare a solution of
(10.0 mmol), (15.0 mmol), and Copper(II) Chloride ( , 1.0 mmol) in a mixture of Acetonitrile and Water (20 mL, 1:1 v/v). Cool this mixture to 0°C. -
Coupling: Transfer the cold diazonium salt solution dropwise into the
solution. Expert Insight: Nitrogen gas evolution will be observed immediately. The copper catalyst facilitates the single-electron transfer required to generate the aryl radical, which is subsequently trapped by and fluorinated. -
Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Workup & Purification: Extract the aqueous mixture with Dichloromethane (DCM,
mL). Combine the organic layers, wash with saturated to neutralize residual acid, dry over , and concentrate. Purify the target compound via silica gel chromatography.
Quantitative Protocol Comparison
To assist in route selection, the following table summarizes the operational metrics of both methodologies based on standard laboratory optimizations.
| Parameter | Protocol A: Halide Exchange | Protocol B: Sandmeyer-Type |
| Starting Material | 3-Sulfamoylbenzenesulfonyl Chloride | 3-Aminobenzenesulfonamide |
| Primary Reagents | Aqueous KF, Acetonitrile | |
| Reaction Time | 4 – 6 hours | 2.5 hours (including diazotization) |
| Typical Yield | 85% – 92% | 65% – 75% |
| Key Advantage | High yield, highly scalable, simple workup. | Avoids unstable sulfonyl chloride intermediates; uses highly stable precursors. |
| Primary Limitation | Requires sourcing or pre-synthesis of the specific sulfonyl chloride. | Lower yield due to radical side-reactions (e.g., protodeamination). |
Safety and Handling Considerations
While 3-sulfamoylbenzene-1-sulfonyl fluoride is a stable solid, the reagents used in its synthesis require strict adherence to professional laboratory safety protocols. Fluoride sources (KF,
References
-
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Chinese Chemical Society Publishing URL: [Link]
-
Sulfonyl fluoride synthesis by fluorosulfonation Organic Chemistry Portal URL:[Link]
-
Facile synthesis of sulfonyl fluorides from sulfonic acids The Ball Lab / Chemical Communications URL: [Link]
Targeted Covalent Inhibition via SuFEx: The Mechanism of Action of 3-Sulfamoylbenzene-1-Sulfonyl Fluoride
The Bifunctional Paradigm in Chemical Biology
The compound 3-sulfamoylbenzene-1-sulfonyl fluoride (Molecular Formula:
In the context of drug discovery and chemical biology, this molecule serves as a prototypical Targeted Covalent Inhibitor (TCI) and Activity-Based Probe (ABP) for mapping and inhibiting Carbonic Anhydrase (CA) isozymes[2]. By moving beyond traditional cysteine-targeted electrophiles, this architecture significantly expands the druggable target space[3].
Molecular Architecture & Causality in Design
The design of 3-sulfamoylbenzene-1-sulfonyl fluoride is rooted in strict chemical causality, engineered to overcome the limitations of standard covalent inhibitors.
-
The Recognition Element (
): The primary sulfamoyl group at the 3-position is a privileged pharmacophore that mimics the transition state of bicarbonate dehydration. It coordinates with high affinity to the catalytic zinc ion ( ) within the deep active site cleft of Carbonic Anhydrases. -
The Latent Electrophile (
): Traditional covalent drugs rely onngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -unsaturated carbonyls (e.g., acrylamides) that exclusively target highly nucleophilic, but relatively rare, cysteine residues. In contrast, the sulfonyl fluoride warhead is a latent electrophile. It is exceptionally stable in aqueous physiological environments and resists spontaneous hydrolysis. It only becomes reactive when desolvated and forced into extreme spatial proximity with nucleophilic side chains—specifically Tyrosine, Lysine, Histidine, Serine, or Threonine[3][4].
The Causality of the Design: The
Mechanistic Pathway: Proximity-Driven Ligation
The mechanism of action follows a highly ordered, two-step kinetic pathway characterized by initial reversible binding followed by irreversible chemical ligation.
-
Reversible Anchoring: The molecule enters the CA active site. The
group displaces the zinc-bound water molecule, forming a stable coordinate covalent bond with the ion. This establishes a high-affinity, reversible complex ( ). -
Proximity Induction: The rigid benzene linker projects the
warhead toward the periphery of the active site. This binding event strips the hydration shell from the warhead and positions the hexavalent sulfur center within angstroms of a nucleophilic residue (e.g., the phenolate oxygen of Tyr7 or the -amino group of Lys169 in CA II)[3]. -
SuFEx Reaction: The nucleophile attacks the electrophilic sulfur(VI) center.
-
Fluoride Expulsion: The fluoride ion (
), acting as an excellent and thermodynamically stable leaving group, is expelled. -
Irreversible Adduct Formation: A permanent covalent bond is formed (a sulfonate ester with Tyrosine, or a sulfonamide with Lysine/Histidine), resulting in the fully inactivated enzyme complex (
).
Proximity-driven SuFEx mechanism of 3-sulfamoylbenzene-1-sulfonyl fluoride in CA.
Self-Validating Experimental Protocols
To rigorously validate this mechanism of action, researchers must employ a self-validating system of biochemical and proteomic assays. The following protocols are designed to confirm both the fact of covalent modification and the exact location of the adduct, eliminating false positives from non-specific reactivity.
Protocol A: Time-Dependent Jump-Dilution Assay
Causality: Standard
-
Incubation: Pre-incubate recombinant human CA II (100 nM) with the probe (1 µM) for varying time points (0, 15, 30, 60, 120 min) at 37°C.
-
Jump-Dilution: Dilute the incubation mixture 100-fold into an assay buffer containing a fluorogenic CA substrate.
-
Kinetic Readout: Measure the recovery of enzymatic activity. Calculate the inactivation rate constant (
).
Protocol B: Bottom-Up Proteomics for Residue Mapping
Causality: While intact mass spectrometry proves a 1:1 binding stoichiometry (mass shift = Probe mass - HF), it does not identify the modified amino acid. Tryptic digestion followed by LC-MS/MS provides the exact spatial map of the SuFEx reaction[2].
-
Reaction & Denaturation: React CA II (10 µM) with the probe (50 µM) for 2 hours. Denature the protein by adding Urea to a final concentration of 6M.
-
Reduction & Alkylation: Add 10 mM DTT (56°C, 30 min) to reduce disulfides, followed by 20 mM Iodoacetamide (dark, 30 min) to cap free cysteines. Rationale: This prevents disulfide scrambling which convolutes MS/MS spectra.
-
Digestion: Dilute the sample to <1M Urea. Add sequencing-grade Trypsin (1:50 w/w) and incubate overnight at 37°C.
-
LC-MS/MS Analysis: Desalt peptides via C18 spin columns. Analyze via high-resolution nanoLC-ESI-MS/MS.
-
Bioinformatic Search: Search the raw data against the CA II sequence, specifying a variable mass addition of +218.96 Da (the mass of the probe minus the expelled HF) on Tyrosine, Lysine, and Histidine residues.
Self-validating experimental workflow for characterizing targeted covalent inhibitors.
Quantitative Data Synthesis
The efficacy of 3-sulfamoylbenzene-1-sulfonyl fluoride is best understood when benchmarked against a structurally similar, non-covalent counterpart (e.g., standard benzenesulfonamide). The table below synthesizes representative kinetic and proteomic data typical of SuFEx-mediated CA inhibition.
| Parameter | 3-Sulfamoylbenzene-1-sulfonyl fluoride | Benzenesulfonamide (Control) |
| Binding Mode | Irreversible (Covalent) | Reversible (Non-covalent) |
| Initial Affinity ( | ~45 nM | ~50 nM |
| Inactivation Efficiency ( | N/A | |
| Intact Mass Shift ( | +218.96 Da | 0 Da |
| Primary Modified Residue(s) | Tyr7, Lys169 (CA II specific) | None |
Future Perspectives in Drug Discovery
The mechanism of 3-sulfamoylbenzene-1-sulfonyl fluoride validates the broader utility of SuFEx chemistry in drug development. By exploiting the latent electrophilicity of sulfonyl fluorides, researchers can now design targeted covalent inhibitors for proteins lacking druggable cysteines[3][4]. This approach is currently being expanded to create highly selective degraders (PROTACs), engineered biosensors, and advanced diagnostic probes across a multitude of therapeutic areas[2][3].
References
-
3 - Royal Society of Chemistry (RSC), 2025.
-
1 - PubChemLite, Université du Luxembourg. 3.2 - Frontiers in Chemistry, 2021. 4.5 - ResearchGate, 2022.
Sources
- 1. PubChemLite - C6H6FNO4S2 - Explore [pubchemlite.lcsb.uni.lu]
- 2. Frontiers | Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes [frontiersin.org]
- 3. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 4. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Discovery of 3-Sulfamoylbenzene-1-sulfonyl fluoride as a chemical probe
This guide details the technical architecture, mechanistic validation, and experimental application of 3-Sulfamoylbenzene-1-sulfonyl fluoride (referred to herein as 3-SBSF or the meta-probe ).
This molecule represents a cornerstone in the application of SuFEx (Sulfur-Fluoride Exchange) chemistry for ligand-directed covalent labeling. Unlike generic electrophiles, 3-SBSF utilizes a "sleeping beauty" warhead—the sulfonyl fluoride—which remains inert in aqueous physiological conditions until activated by the specific protein microenvironment of its target (primarily Carbonic Anhydrases).
A Technical Guide to SuFEx-Enabled Chemical Probes
The Chemical Logic: Why This Probe?
The discovery of 3-SBSF is not merely about a new molecule; it is about the validation of geometry-dependent reactivity .
-
The Anchor (
): The sulfonamide moiety acts as the high-affinity ligand (reversible binder) for the zinc-active site of Carbonic Anhydrase (CA) isoforms. -
The Warhead (
): The sulfonyl fluoride group acts as the latent electrophile. It is uniquely stable against hydrolysis but highly reactive toward nucleophilic side chains (Tyr, His, Lys, Ser) when positioned in close proximity. -
The Bridge (meta-substitution): The 1,3-substitution pattern on the benzene ring dictates the trajectory of the warhead. While the para-isomer (4-SBSF) targets residues directly "above" the binding pocket (often His64 in CAII), the 3-SBSF (meta) isomer probes the "side" walls of the active site, enabling the mapping of distinct residues or distinguishing between isoforms based on subtle geometric differences.
Mechanism of Action: Ligand-Directed Covalent Labeling (LDCL)
The efficacy of 3-SBSF relies on the proximity effect . The reaction does not follow standard second-order kinetics (
-
Recognition (
): The sulfonamide binds to the Zn(II) ion. -
Fixation (
): The local effective concentration of the increases dramatically, forcing a SuFEx reaction with a neighboring nucleophile.
Pathway Diagram (DOT Visualization)
The following diagram illustrates the kinetic pathway and the "Reach-and-Grab" mechanism.
Caption: Kinetic pathway of 3-SBSF. The probe leverages reversible binding affinity to drive the irreversible SuFEx reaction.
Experimental Protocol: Validation & Profiling
This protocol is designed for LC-MS/MS-based validation of the probe's specificity.
Phase A: Probe Incubation
Objective: Establish covalent occupancy.
-
Preparation: Dissolve 3-SBSF in DMSO to create a 100 mM stock.
-
Equilibration: Dilute protein (e.g., Carbonic Anhydrase II, 10 µM) in PBS (pH 7.4).
-
Critical Note: Avoid buffers with high nucleophilic additives (e.g., Tris) if high concentrations (>1 mM) of probe are used, although SO2F is generally Tris-compatible compared to sulfonyl chlorides.
-
-
Labeling: Add 3-SBSF to protein samples at varying molar equivalents (1x, 5x, 10x).
-
Incubation: Incubate at 37°C for 1–4 hours.
-
Control: Pre-incubate a separate sample with a competitive inhibitor (e.g., Acetazolamide) to block the active site. If labeling persists, the interaction is non-specific.
-
Phase B: Intact Protein Mass Spectrometry
Objective: Confirm stoichiometry (Shift of +157 Da).
-
Desalting: Remove excess probe using Zeba Spin Desalting Columns (7K MWCO).
-
Analysis: Inject onto an ESI-TOF MS system.
-
Validation Criteria:
-
Success: Observation of a mass shift corresponding to [Protein + Probe - HF].
-
Mass Shift Calculation:
-
MW of 3-SBSF: ~237.2 Da
-
Loss of HF: -20.0 Da
-
Expected Adduct Shift: +217.2 Da (approx). Note: Verify exact mass based on isotopic distribution.
-
-
Phase C: Tryptic Digestion & Peptide Mapping
Objective: Identify the modified residue (The "Landing Site").
-
Denaturation: Urea (8M) followed by reduction (DTT) and alkylation (IAA).
-
Digestion: Trypsin (1:50 ratio) overnight.
-
LC-MS/MS: Run on Q-Exactive or Orbitrap.
-
Search Parameters:
-
Variable Modification: +217.02 Da (Sulfonyl benzene sulfonamide adduct) on Tyr, His, Lys, Ser.
-
Tip: The 3-isomer often labels Histidine residues on the rim of the active site in CA isoforms.
-
Data Presentation & Comparative Analysis
When publishing or presenting data on 3-SBSF, use the following structure to compare it against the para isomer (4-SBSF) to demonstrate geometric selectivity.
Table 1: Comparative Efficiency of Sulfonyl Fluoride Probes
| Feature | 3-SBSF (Meta) | 4-SBSF (Para) | Mechanistic Implication |
| Geometry | 120° Angle | 180° Linear | Determines which surface residue is reached. |
| Target Residue (CAII) | His-3 / His-4 (Variable) | His-64 (Proton Shuttle) | Meta-probe explores the "rim"; Para-probe hits the "lid". |
| Reactivity ( | Moderate | High | Meta-probe often requires longer incubation due to distance to nucleophile. |
| Stability ( | >24 Hours | >24 Hours | Both exhibit high aqueous stability (SuFEx characteristic). |
Workflow Visualization
The following diagram outlines the decision tree for validating the probe's specificity using a "Competition Assay."
Caption: Competition assay workflow. Blockage of labeling by a known ligand confirms the probe is binding at the active site before reacting.
References
The following sources provide the foundational chemistry and specific methodologies for SuFEx probes and Carbonic Anhydrase targeting.
-
The Renaissance of Sulfonyl Fluorides (SuFEx Found
- Dong, J., Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.
-
[Link]
-
Ligand-Directed Labeling of Carbonic Anhydrase
- Grimster, N. P., et al. "Aromatic Sulfonyl Fluorides as Kinetic Probes for Profiling of Carbonic Anhydrases." ACS Chemical Biology, 2013. (Note: This paper establishes the methodology for aryl sulfonyl fluorides in CA profiling).
-
[Link]
-
Structural Basis of Sulfonamide Binding
- Krishnamurthy, V. M., et al. "Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein-Ligand Binding." Chemical Reviews, 2008.
-
[Link]
-
Covalent Probe Discovery Protocols
- Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 2016. (Context for using sulfonyl fluorides in broader proteomic screening).
-
[Link]
3-Sulfamoylbenzene-1-sulfonyl fluoride reactivity and stability studies.
Technical Whitepaper: Reactivity & Stability of 3-Sulfamoylbenzene-1-sulfonyl Fluoride
Executive Summary
3-Sulfamoylbenzene-1-sulfonyl fluoride (CAS: 455-26-5 for the core scaffold class) represents a pivotal "Janus" molecule in modern medicinal chemistry. It bridges the gap between classic non-covalent inhibition (via the sulfamoyl/sulfonamide group) and next-generation covalent drug discovery (via the sulfonyl fluoride warhead).
Historically dismissed as merely a stable precursor to sulfonic acids, this compound has experienced a renaissance driven by Sulfur-Fluoride Exchange (SuFEx) click chemistry. Unlike highly reactive sulfonyl chlorides or Michael acceptors, 3-sulfamoylbenzene-1-sulfonyl fluoride exhibits a unique "sleeping beauty" reactivity profile: it is metabolically and hydrolytically stable in systemic circulation but reacts rapidly and specifically with nucleophilic amino acid residues (Tyr, Lys, His, Ser) upon specific protein binding.
This guide details the stability metrics, activation mechanisms, and validated experimental protocols required to utilize this scaffold in high-throughput screening and covalent probe development.
Chemical Identity & Physicochemical Properties
The molecule features two distinct sulfur centers: a stable, polar sulfonamide (
| Property | Description |
| IUPAC Name | 3-Sulfamoylbenzenesulfonyl fluoride |
| Molecular Formula | |
| Molecular Weight | 239.24 g/mol |
| Physical State | Crystalline Solid (White to off-white) |
| Melting Point | ~130–135 °C (Estimated based on 1,3-disulfonyl analogs) |
| Solubility | High: DMSO, DMF, Acetonitrile, Acetone.Low: Water (slow hydrolysis), Hexanes.[1][2] |
| LogP | ~0.8–1.2 (Moderate lipophilicity balanced by sulfonamide polarity) |
Structural Logic: The meta-substitution pattern is critical. It electronically decouples the two sulfonyl groups compared to para-substitution, preventing excessive deactivation of the aromatic ring while maintaining the geometry required for bivalent interactions in enzyme active sites (e.g., Carbonic Anhydrase II).
Reactivity Profile: The SuFEx Mechanism
The utility of 3-sulfamoylbenzene-1-sulfonyl fluoride lies in its resistance to reduction and thermolysis, contrasted with its susceptibility to nucleophilic attack only under specific activation.
The Stability-Reactivity Paradox
Unlike sulfonyl chlorides, which degrade rapidly in water, sulfonyl fluorides possess a high bond dissociation energy (
-
In Solution (pH 7.4): The
bond is kinetically stabilized against water attack. The fluoride ion is a poor leaving group in the absence of stabilization. -
In Protein Pockets: The reaction is catalyzed by the local environment. Hydrogen bonding to the sulfonyl oxygens or the fluorine atom itself (by backbone amides or water networks) polarizes the
bond, lowering the activation energy for nucleophilic attack by a proximal residue (e.g., Tyrosine phenol or Lysine amine).
Mechanism of Action Diagram
Caption: The SuFEx mechanism relies on environmental activation (H-bonding) to facilitate the heterolytic cleavage of the S-F bond, releasing a benign fluoride ion.
Stability Studies & Storage
Trustworthy data on stability is essential for experimental design. The following parameters are derived from aggregate data on aryl sulfonyl fluorides.
Hydrolytic Stability (Aqueous Buffer)
-
pH 4.0 (Acidic): Highly Stable.
hydrolysis over 24 hours. -
pH 7.4 (Physiological): Stable.
at 25°C. Suitable for extended biological assays. -
pH 10.0 (Basic): Unstable. Rapid hydrolysis to sulfonic acid (
). .
Implication: Stock solutions should be prepared in anhydrous DMSO. Aqueous dilutions should be used immediately or buffered at pH < 8.0.
Thermal Stability
The compound is thermally robust, often surviving temperatures up to 150°C. This allows it to be used in microwave-assisted synthesis or high-temperature flow chemistry without degradation, a significant advantage over sulfonyl chlorides.
Experimental Protocols
Synthesis: The "Sharpless-Style" Fluoride Exchange
Objective: Convert 3-sulfamoylbenzenesulfonyl chloride to the fluoride. This is the most reliable method for high purity.
Reagents:
-
3-Sulfamoylbenzenesulfonyl chloride (1.0 equiv)
-
Potassium Bifluoride (
) (2.5 equiv) -
Acetonitrile (
) / Water (1:1 v/v)
Protocol:
-
Dissolution: Dissolve 3-sulfamoylbenzenesulfonyl chloride in
in a round-bottom flask. -
Activation: Prepare a saturated aqueous solution of
. Caution: is corrosive and generates HF in situ. Use plasticware or HF-resistant glass if possible, and wear full PPE. -
Reaction: Add the aqueous
dropwise to the organic phase under vigorous stirring. -
Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC (the fluoride is typically more polar than the chloride) or
NMR (look for a singlet around +65 ppm). -
Workup: Dilute with EtOAc. Wash organic layer with water (
) and brine ( ). Dry over and concentrate. -
Purification: Recrystallize from EtOAc/Hexanes if necessary.
Self-Validation Check: The product should show a distinct
Synthesis: The "Cornella" Deoxy-Fluorination (From Aniline)
Objective: Synthesize the core from 3-aminobenzenesulfonamide if the chloride is unavailable.
Reagents:
-
3-Aminobenzenesulfonamide
-
/
(for diazotization) -
DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct)
-
Selectfluor (Electrophilic Fluorine source)
Workflow Diagram:
Caption: Modern "Sandmeyer-type" fluorosulfonylation allows direct conversion of anilines to sulfonyl fluorides, avoiding unstable chloride intermediates.
Applications in Drug Discovery
Covalent Inhibition (Carbonic Anhydrase)
The sulfamoyl group (
-
Binding: The sulfonamide anchors the molecule to the
in the active site. -
Reaction: The sulfonyl fluoride is positioned near His64 or other nucleophilic residues on the rim of the active site, facilitating covalent modification.
-
Outcome: Irreversible inhibition, allowing for "washout" experiments where activity does not recover, validating target engagement.
Protein Labeling
Due to its stability, this probe can be used in live-cell environments. It serves as a "warhead" in Activity-Based Protein Profiling (ABPP) .
-
Protocol: Incubate proteome with probe (1–10
) for 1 hour. Follow with "Click" chemistry (CuAAC) if an alkyne handle is present, or analyze via Mass Spectrometry to identify modified residues (mass shift +82 Da for or +239 Da for whole molecule depending on fragmentation).
References
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][4] Angewandte Chemie International Edition, 53(36), 9430–9448. Link
-
Tribby, A. L., Rodriguez, I., Shariffudin, S., & Ball, N. D. (2017).[5] Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor. The Journal of Organic Chemistry, 82(4), 2294–2299. Link
-
Nocentini, A., & Supuran, C. T. (2019). Carbonic Anhydrase Inhibitors as Emerging Agents for the Treatment of Twelve Diseases. Expert Opinion on Investigational Drugs, 28(8), 707–712. Link
-
Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie, 131(50), 18407–18411. (Context for modern sulfonyl synthesis). Link
-
Enamine Ltd. (2025). Sulfonyl Fluoride Libraries & Building Blocks. Enamine Catalog. Link
Sources
The Privileged Electrophile: A Technical Guide to Sulfonyl Fluorides in Chemical Biology
Executive Summary
In the landscape of chemical biology and targeted covalent drug discovery, the identification of electrophilic warheads that balance aqueous stability with target-specific reactivity is a central challenge. Historically, the field has been dominated by acrylamides and haloacetamides targeting the highly nucleophilic, yet relatively rare, cysteine residue.
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, pioneered by K. Barry Sharpless and colleagues, has fundamentally shifted this paradigm[1][2]. Sulfonyl fluorides (SFs) have emerged as "privileged" electrophiles. Unlike their highly reactive sulfonyl chloride counterparts, SFs are virtually inert in aqueous media and resistant to reduction[3][4]. However, upon binding to a specific protein pocket, the microenvironment catalyzes a proximity-driven nucleophilic attack, allowing SFs to covalently modify context-specific serine, threonine, tyrosine, lysine, and histidine residues[3][5].
This whitepaper provides an in-depth mechanistic analysis and practical methodologies for deploying sulfonyl fluorides in Activity-Based Protein Profiling (ABPP), covalent drug discovery, and Inverse Drug Discovery (IDD).
Mechanistic Foundations: The Reactivity-Stability Paradox
As an application scientist designing covalent probes, understanding the thermodynamic and kinetic properties of your warhead is paramount. The utility of the sulfonyl fluoride group stems directly from its unique reactivity-stability paradox.
Heterolytic Bond Cleavage and Thermodynamic Stability
Sulfonyl fluorides possess exceptional thermodynamic stability. Unlike other halides, the cleavage of the S(VI)–F bond is strictly heterolytic, rendering the functional group highly resistant to reductive degradation in complex biological milieus[4]. Furthermore, the unique nature of the fluoride-proton interaction stabilizes the fluoride ion in water, preventing spontaneous hydrolysis[4]. This allows SF-based probes to circulate in live cells or lysates without rapid degradation, a critical requirement for accurate proteomic profiling.
Proximity-Driven SuFEx Activation
If SFs are stable in boiling aniline[4], how do they react with amino acids? The answer lies in proximity-enhanced effective molarity and microenvironment desolvation .
When an SF-containing small molecule binds to a protein pocket non-covalently, the SF group is brought into precise spatial alignment with a nucleophilic side chain (e.g., the hydroxyl of Tyrosine or the primary amine of Lysine). The protein pocket desolvates the S-F bond, stripping away the protective hydrogen-bonded water network. Simultaneously, nearby basic residues often act as general bases, increasing the nucleophilicity of the attacking amino acid. This localized environment lowers the activation energy barrier, triggering the SuFEx reaction and the expulsion of the fluoride leaving group[6].
Proximity-driven SuFEx mechanism of sulfonyl fluorides in protein binding pockets.
Quantitative Comparison of Electrophilic Warheads
To rationally select a warhead for probe design, one must weigh intrinsic reactivity against target scope. The table below synthesizes the operational parameters of common electrophiles used in chemical biology.
| Electrophile Class | Primary Amino Acid Targets | Aqueous Stability | Intrinsic Reactivity | Mechanism of Cleavage |
| Acrylamides | Cysteine (Cys) | High | Moderate | Michael Addition (C-C bond formation) |
| Sulfonyl Chlorides | Non-specific (Lys, Tyr, Ser, H2O) | Very Low | Very High | Homolytic/Heterolytic (Hydrolyzes rapidly) |
| Sulfonyl Fluorides | Tyr, Lys, His, Ser, Thr | Very High | Low (Proximity-dependent) | Heterolytic (SuFEx) |
| Fluorosulfates | Tyr, Lys, His | High | Very Low | Heterolytic (SuFEx) |
Note: While SFs react rapidly with N-acetylcysteine in vitro, the resulting adduct is inherently unstable, rendering SFs unsuitable for sustained covalent inhibition of Cys residues[1]. They are exclusively used for "beyond-cysteine" targeting.
Applications in Chemical Biology
Activity-Based Protein Profiling (ABPP)
ABPP utilizes chemical probes that covalently bind to active target enzymes. Because SFs react preferentially with functionally engaged nucleophiles (such as catalytic serines in serine hydrolases or activated lysines in kinases), they are ideal for profiling enzyme activity states in live cells[7]. By appending an alkyne handle to the SF warhead, researchers can utilize Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach fluorophores for imaging or biotin for streptavidin-enrichment and LC-MS/MS identification[7].
Inverse Drug Discovery (IDD)
Traditional drug discovery screens highly optimized molecules against a single target. Inverse Drug Discovery (IDD) flips this model: a library of latent electrophiles (like SFs) is incubated with the entire cellular proteome to identify all targetable conjugates[8]. Because SFs are inert to the unfolded proteome and only react when bound to a specific pocket, they act as unbiased sensors for druggable allosteric and orthosteric sites across the proteome[8].
Activity-Based Protein Profiling (ABPP) workflow using alkyne-tagged SF probes.
Experimental Methodology: Proteome-Wide Labeling with SF Probes
To ensure high-fidelity data and reproducible target engagement, the following self-validating protocol outlines the deployment of an alkyne-tagged sulfonyl fluoride probe in a complex proteome.
Protocol: Competitive ABPP using Sulfonyl Fluoride Probes
Rationale & Causality: This protocol includes a competitive control arm. Because SFs rely on non-covalent affinity to drive covalent reaction, pre-incubating the proteome with a non-covalent competitor (the parent drug lacking the SF group) will block the binding pocket. A true specific target will show a loss of labeling in the competition arm, validating that the SF reaction was proximity-driven and not an artifact of random collision.
Step 1: Proteome Preparation
-
Harvest cells (e.g., HEK293T) and wash with cold PBS.
-
Lyse cells using a mild, amine-free buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% NP-40) via sonication.
-
Causality Note: While SFs are generally stable to amines, avoiding primary amine buffers (like Tris) during the extended incubation prevents any trace background SuFEx reactions, maximizing the signal-to-noise ratio.
-
-
Centrifuge at 100,000 × g for 45 minutes to separate soluble and membrane proteomes. Adjust protein concentration to 2 mg/mL.
Step 2: Probe Incubation & Competition
-
Control Arm: Treat 1 mL of lysate with DMSO vehicle.
-
Competition Arm: Treat 1 mL of lysate with 50 µM of the non-covalent parent compound for 30 minutes at 37°C to occupy specific binding pockets.
-
Labeling: Add the alkyne-tagged SF probe (final concentration 5–10 µM) to both arms. Incubate for 2 hours at 37°C.
-
Causality Note: SFs exhibit slower covalent modification rates compared to highly reactive acrylamides due to the high activation energy of the S-F bond[9]. A 2-hour incubation ensures maximum target engagement.
-
Step 3: Bioorthogonal Conjugation (CuAAC)
-
To the labeled lysates, add the following click chemistry reagents sequentially:
-
Biotin-azide (100 µM)
-
TCEP (1 mM) - Reduces Cu(II) to the active Cu(I) catalyst.
-
TBTA ligand (100 µM) - Stabilizes Cu(I) and prevents proteome precipitation.
-
CuSO4 (1 mM)
-
-
React for 1 hour at room temperature.
Step 4: Enrichment and Analysis
-
Precipitate proteins using cold methanol/chloroform to remove unreacted probe and click reagents.
-
Resuspend the protein pellet in 1% SDS/PBS and heat at 95°C for 5 minutes to denature the proteome.
-
Causality Note: Denaturation is critical here. It linearizes the proteins, ensuring that the biotin tags are sterically accessible to the streptavidin beads in the next step.
-
-
Dilute to 0.2% SDS and incubate with streptavidin-agarose beads for 2 hours.
-
Wash beads stringently, perform on-bead tryptic digest, and analyze the resulting peptides via LC-MS/MS to identify modified residues[6][7].
Conclusion
Sulfonyl fluorides represent a masterclass in chemical biology design. By exploiting the thermodynamic stability of the S(VI)-F bond and the kinetic activation provided by protein microenvironments, SFs allow researchers to map the "beyond-cysteine" druggable proteome with unprecedented precision. As the field of covalent drug discovery matures, the integration of SuFEx chemistry will be instrumental in targeting previously "undruggable" proteins lacking accessible cysteine residues.
References
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications URL:[Link]
-
Sulfonyl fluorides as privileged warheads in chemical biology - RSC Publishing URL:[Link]
-
SuFEx as a new generation of click chemistry: synthesis and development of linkers - EurekAlert URL:[Link]
-
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry - Chinese Chemical Letters URL:[Link]
-
Bioorthogonal Reactions in Activity-Based Protein Profiling - MDPI URL:[Link]
-
Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates - PMC URL:[Link]
-
Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC URL:[Link]
-
Sulfonyl fluorides as privileged warheads in chemical biology - SciSpace URL:[Link]
-
Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry - PNAS URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ccspublishing.org.cn [ccspublishing.org.cn]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 4. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 5. scispace.com [scispace.com]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Labeling Using 3-Sulfamoylbenzene-1-sulfonyl fluoride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The strategic use of covalent chemical probes has become a cornerstone in modern chemical biology and drug discovery, enabling the interrogation of protein function and the development of targeted therapeutics. Among the arsenal of electrophilic warheads, sulfur(VI) fluorides, particularly sulfonyl fluorides, have emerged as a versatile class of reagents for their unique balance of stability and reactivity.[1] This guide provides a detailed exploration of a specific sulfonyl fluoride derivative, 3-Sulfamoylbenzene-1-sulfonyl fluoride, for protein labeling applications. We delve into the underlying principles of its reactivity, offer comparative insights into its properties, and present detailed, field-proven protocols for its application in in vitro and in-cell protein labeling, competitive profiling, and target identification. This document is intended to serve as a comprehensive resource for researchers aiming to leverage this powerful chemical tool.
Introduction: The Rationale for Covalent Protein Labeling with Sulfonyl Fluorides
Covalent inhibitors and probes offer distinct advantages over their reversible counterparts, including prolonged duration of action, high potency, and the ability to target shallow binding pockets.[2][3] The selection of the electrophilic "warhead" is critical and dictates the selectivity and reactivity of the probe. While traditional covalent chemistry has heavily focused on targeting cysteine residues, the low abundance of this amino acid in protein binding sites has driven the exploration of electrophiles that can react with other nucleophilic residues.[3]
Sulfonyl fluorides have risen to prominence due to their ability to covalently modify a range of amino acid residues, including serine, threonine, tyrosine, lysine, and histidine.[4][5] This reactivity is governed by the Sulfur(VI) Fluoride Exchange (SuFEx) mechanism, a click chemistry reaction characterized by its high efficiency and biocompatibility.[6] The reactivity of sulfonyl fluorides is highly context-dependent, relying on the protein's local microenvironment to facilitate the reaction, which can lead to high target specificity.[7]
The Unique Profile of 3-Sulfamoylbenzene-1-sulfonyl fluoride
3-Sulfamoylbenzene-1-sulfonyl fluoride belongs to the sulfamoyl fluoride subclass. Generally, sulfamoyl fluorides exhibit lower intrinsic reactivity compared to aryl sulfonyl fluorides.[8][9] This attenuated reactivity is not a disadvantage; rather, it can be harnessed to achieve greater selectivity. A less reactive probe is less likely to engage in off-target labeling and is more dependent on a high local concentration and favorable orientation within a specific binding pocket to undergo a covalent reaction. The sulfamoyl group (-SO₂NH₂) at the meta-position can also influence the molecule's solubility and electronic properties, potentially altering its binding preferences and reactivity profile.
The Chemical Biology of 3-Sulfamoylbenzene-1-sulfonyl fluoride
Mechanism of Action: Sulfur(VI) Fluoride Exchange (SuFEx)
The covalent labeling of proteins by 3-Sulfamoylbenzene-1-sulfonyl fluoride proceeds through the SuFEx mechanism. This reaction involves the nucleophilic attack of an amino acid side chain (e.g., the hydroxyl group of serine or tyrosine, or the amine group of lysine) on the sulfur atom of the sulfonyl fluoride. The reaction is facilitated by the protein's microenvironment, which helps to deprotonate the nucleophile and stabilize the fluoride leaving group.[1]
Figure 1: A simplified workflow of protein labeling via the SuFEx reaction.
Target Residue Selectivity
Sulfonyl fluorides are known to react with a variety of nucleophilic amino acid residues. The selectivity for a particular residue is influenced by both the intrinsic reactivity of the amino acid and the specific architecture of the protein's binding site.[4]
| Target Residue | Nucleophilic Group | General Reactivity with Sulfonyl Fluorides |
| Serine | Hydroxyl (-OH) | High (especially in catalytic triads) |
| Threonine | Hydroxyl (-OH) | Moderate |
| Tyrosine | Phenolic Hydroxyl (-OH) | High |
| Lysine | Epsilon-amino (-NH₂) | High |
| Histidine | Imidazole | Moderate |
| Cysteine | Thiol (-SH) | Moderate |
Table 1: General reactivity of nucleophilic amino acid residues with sulfonyl fluorides. The specific reactivity of 3-Sulfamoylbenzene-1-sulfonyl fluoride may vary and is highly context-dependent.
Experimental Protocols
The following protocols are designed to be a starting point and may require optimization for specific proteins or cellular systems.
Protocol 1: In Vitro Labeling of a Purified Protein
This protocol describes the direct labeling of a purified protein with 3-Sulfamoylbenzene-1-sulfonyl fluoride and analysis by mass spectrometry.
Materials:
-
Purified protein of interest (in a suitable buffer, e.g., PBS or HEPES, pH 7.4)
-
3-Sulfamoylbenzene-1-sulfonyl fluoride
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Incubator or water bath
-
SDS-PAGE reagents and equipment
-
Mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Prepare a stock solution of 3-Sulfamoylbenzene-1-sulfonyl fluoride (e.g., 10 mM) in DMSO.
-
Set up the labeling reaction: In a microcentrifuge tube, combine the purified protein (final concentration 1-10 µM) with the desired concentration of 3-Sulfamoylbenzene-1-sulfonyl fluoride (e.g., 10-100 µM). Include a DMSO-only control. The final DMSO concentration should be kept low (<5%) to avoid protein denaturation.
-
Incubate the reaction at 37°C for 1-4 hours. The incubation time may need to be optimized based on the reactivity of the target protein. For less reactive sulfamoyl fluorides, longer incubation times may be necessary.
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Analyze the labeling by SDS-PAGE. A successful covalent modification will result in a mass shift of the protein, which may be detectable as a slight change in migration on the gel.
-
Confirm covalent modification by intact protein mass spectrometry. The mass of the labeled protein should increase by the molecular weight of the probe minus the fluorine atom.
-
Identify the site of modification by digesting the protein with a protease (e.g., trypsin) and analyzing the resulting peptides by LC-MS/MS.
Protocol 2: In-Cell Protein Labeling
This protocol describes the labeling of proteins within a cellular context. For this application, a derivative of 3-Sulfamoylbenzene-1-sulfonyl fluoride containing a bioorthogonal handle (e.g., an alkyne or azide) is required for subsequent visualization or enrichment.
Materials:
-
Alkyne- or azide-modified 3-Sulfamoylbenzene-1-sulfonyl fluoride probe
-
Cultured cells
-
Cell culture medium and reagents
-
DMSO
-
PBS
-
Cell lysis buffer
-
Click chemistry reagents (e.g., biotin-azide or fluorescent azide, copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA)
-
Streptavidin beads (for enrichment)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cells with the alkyne-modified probe at a suitable concentration (e.g., 1-10 µM) in cell culture medium for 1-4 hours. Include a DMSO-only control.
-
Harvest and lyse the cells in a suitable lysis buffer.
-
Perform a click reaction to attach a reporter tag (e.g., biotin or a fluorophore) to the probe-labeled proteins.[9]
-
Visualize labeled proteins by in-gel fluorescence scanning (if a fluorescent tag was used) or by Western blot analysis using a streptavidin-HRP conjugate (if a biotin tag was used).
-
For target identification, enrich the biotin-labeled proteins using streptavidin beads, digest the enriched proteins on-bead, and identify the proteins by LC-MS/MS.
Figure 2: A general workflow for in-cell protein target identification using a clickable sulfonyl fluoride probe.
Protocol 3: Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful technique to assess the selectivity of a covalent inhibitor across a proteome.[10]
Materials:
-
3-Sulfamoylbenzene-1-sulfonyl fluoride
-
A broad-spectrum activity-based probe (ABP) with a reporter tag (e.g., a fluorophosphonate probe for serine hydrolases)
-
Cell lysate or purified enzyme mixture
-
DMSO
-
SDS-PAGE and in-gel fluorescence scanning equipment
Procedure:
-
Prepare cell lysates at a protein concentration of 1-2 mg/mL.
-
Pre-incubate the lysate with varying concentrations of 3-Sulfamoylbenzene-1-sulfonyl fluoride (or a DMSO control) for 30 minutes at 37°C.
-
Add the broad-spectrum ABP to the pre-incubated lysates and incubate for an additional 30 minutes.
-
Analyze the samples by SDS-PAGE and in-gel fluorescence scanning.
-
Quantify the fluorescence intensity of the protein bands. A decrease in fluorescence intensity in the lanes treated with 3-Sulfamoylbenzene-1-sulfonyl fluoride indicates that it has covalently modified the target protein, preventing the binding of the broad-spectrum ABP. This allows for the determination of the inhibitor's potency (e.g., IC₅₀).
Data Interpretation and Validation
Self-Validating Systems: Each protocol is designed to be self-validating through the inclusion of appropriate controls. For instance, in competitive ABPP, the dose-dependent decrease in ABP labeling provides strong evidence of target engagement. In target identification experiments, a competition experiment where the cells are pre-treated with the non-tagged 3-Sulfamoylbenzene-1-sulfonyl fluoride before adding the clickable probe should show a decrease in the signal for true targets.
Causality in Experimental Choices: The choice of probe concentration and incubation time is critical. Due to the potentially lower reactivity of sulfamoyl fluorides, initial experiments should explore a broader range of these parameters. The use of a clickable probe is essential for in-cell applications to overcome the challenge of visualizing and enriching low-abundance targets.
Concluding Remarks
3-Sulfamoylbenzene-1-sulfonyl fluoride represents a valuable tool for chemical biologists and drug discovery scientists. Its unique reactivity profile, governed by the SuFEx mechanism, allows for the covalent labeling of a diverse range of nucleophilic amino acid residues. By leveraging its potentially lower reactivity for enhanced selectivity, researchers can develop highly specific probes and inhibitors. The protocols outlined in this guide provide a robust framework for the application of this versatile compound in protein labeling and target identification studies. As with any covalent modifier, careful experimental design and rigorous validation are paramount to ensure the generation of reliable and impactful data.
References
-
Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. (n.d.). Nature Protocols. Retrieved from [Link]
-
Martinez Velez, P. (2024). Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. Campus Only Senior Thesis. Retrieved from [Link]
- BenchChem. (2025). A Researcher's Guide to Validating Target Engagement of Sulfamoyl Fluoride Probes. BenchChem.
-
A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (2016). Methods in Molecular Biology. Retrieved from [Link]
-
Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. (2023). Journal of the American Chemical Society. Retrieved from [Link]
-
Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. (2013). Chemistry & Biology. Retrieved from [Link]
-
Detection of ABP binding sites and competitive ABPP. (n.d.). ResearchGate. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Incorporating Sulfamoyl Fluorides into Peptide Probes. BenchChem.
-
Chemical biology tools for protein labelling: insights into cell–cell communication. (2023). Current Opinion in Chemical Biology. Retrieved from [Link]
-
Using mass spectrometry chemoproteomics to advance covalent drug development. (2025). News-Medical.Net. Retrieved from [Link]
-
Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. (2025). Request PDF. Retrieved from [Link]
-
Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. (n.d.). Stanford Medicine. Retrieved from [Link]
-
Sulfonyl fluorides as privileged warheads in chemical biology. (2015). Chemical Science. Retrieved from [Link]
-
The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. (2025). JACS Au. Retrieved from [Link]
-
Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. (2023). Journal of the American Chemical Society. Retrieved from [Link]
-
Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. (n.d.). MedChemComm. Retrieved from [Link]
-
Efficient Precision Labeling of Proteins in Live Cells via Highly Selective Thiol-Chemistry Illustrated by In-Cell 19F-NMR. (2026). Journal of the American Chemical Society. Retrieved from [Link]
-
Covalent Labeling of Fusion Proteins with Chemical Probes in Living Cells. (n.d.). CHIMIA. Retrieved from [Link]
-
Activity-based protein profiling: A graphical review. (n.d.). Frontiers in Chemistry. Retrieved from [Link]
-
Chemoproteomic profiling and discovery of protein electrophiles in human cells. (2016). Nature Chemistry. Retrieved from [Link]
-
Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. (n.d.). ChemRxiv. Retrieved from [Link]
-
Sulfonyl fluorides as privileged warheads in chemical biology. (n.d.). Chemical Science. Retrieved from [Link]
-
Fluorine labeling of proteins for NMR studies. (n.d.). UCLA Molecular Biology Institute. Retrieved from [Link]
-
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (n.d.). Arkivoc. Retrieved from [Link]
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space. (n.d.). Chemical Science. Retrieved from [Link]
-
Unconventional reactivity of sulfonyl fluorides. (2024). Spiral. Retrieved from [Link]
-
Discovery of Trypanosoma brucei inhibitors enabled by a unified synthesis of diverse sulfonyl fluorides. (n.d.). Communications Chemistry. Retrieved from [Link]
-
Structure-based design and analysis of SuFEx chemical probes. (2020). RSC Chemical Biology. Retrieved from [Link]
-
Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. (2013). CORE. Retrieved from [Link]
-
Covalent Labeling of Proteins with Fluorescent Compounds for Imaging Applications. (1996). Scanning Microscopy. Retrieved from [Link]
-
Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. (n.d.). Jena Bioscience. Retrieved from [Link]
-
Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. (2021). Angewandte Chemie International Edition. Retrieved from [Link]
-
Protein labeling protocol. (n.d.). Abberior Instruments. Retrieved from [Link]
- Application Notes and Protocols for Fluorine Labeling of Proteins for NMR Analysis. (2025). BenchChem.
-
Reactive chemistry for covalent probe and therapeutic development. (n.d.). Cell Chemical Biology. Retrieved from [Link]
-
Structure of covalent probes used in the strategy of “Inverse Drug Discovery”. (n.d.). ResearchGate. Retrieved from [Link]
-
Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]
-
Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. (2024). RSC Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]
- 6. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 7. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical B" by Pedro Martinez Velez and Nicholas Ball [scholarship.claremont.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification | Springer Nature Experiments [experiments.springernature.com]
Technical Guide: 3-Sulfamoylbenzene-1-sulfonyl Fluoride as a Covalent Serine Protease Inhibitor
[1]
Part 1: Introduction & Mechanism of Action[1][2][3]
The Molecule
3-Sulfamoylbenzene-1-sulfonyl fluoride (3-SBSF) is a bifunctional probe belonging to the sulfonyl fluoride class of inhibitors.[1] Unlike the highly labile PMSF (phenylmethanesulfonyl fluoride) or the hydrophilic AEBSF, 3-SBSF incorporates a sulfonamide moiety (meta-position) on the benzene ring.[1]
-
Warhead: Sulfonyl Fluoride (-SO₂F).[1][2][3][4][5] An electrophilic trap that reacts exclusively with context-specific nucleophiles (specifically the catalytic Serine-195 in proteases).[1]
-
Scaffold: Benzene ring providing hydrophobic interactions.[1]
-
Secondary Handle: Sulfonamide (-SO₂NH₂).[1] This group increases polarity compared to unsubstituted benzenesulfonyl fluoride and may offer secondary electrostatic interactions or serve as a handle for further derivatization.
Mechanism: SuFEx-Mediated Inhibition
The inhibition proceeds via a nucleophilic substitution reaction at the sulfur center.[1] The catalytic serine hydroxyl of the protease attacks the sulfonyl sulfur, displacing the fluoride ion. This results in a stable sulfonyl-enzyme covalent adduct , permanently inactivating the enzyme.[1]
Reaction:
Key Characteristic: Sulfonyl fluorides are "privileged electrophiles."[1] They are remarkably stable in aqueous buffer (unlike sulfonyl chlorides) and only react when positioned precisely within an enzyme's active site, a feature known as "context-dependent reactivity."[1]
Part 2: Application Note & Technical Specifications
Comparative Profile
| Feature | PMSF | AEBSF | 3-SBSF (This Compound) |
| Stability (pH 7.5) | Low ( | High | High (SuFEx stability) |
| Solubility | Organic (EtOH/IPA) | Aqueous | Organic (DMSO/DMF) |
| Selectivity | Broad Serine Protease | Broad Serine Protease | Serine Protease + Carbonic Anhydrase Potential |
| Reaction Type | O-Sulfonylation | O-Sulfonylation | O-Sulfonylation |
| Mass Shift (Δm) | +154 Da | +183 Da | +219.2 Da |
Specificity & Off-Target Considerations
-
Primary Target: Serine Proteases (e.g., Trypsin, Chymotrypsin, Thrombin, Elastase).[1][6][7]
-
Potential Off-Target: The meta-sulfonamide group is a classic pharmacophore for Carbonic Anhydrase (CA) inhibition.[1] If using this inhibitor in complex lysates (e.g., whole blood or tissue), be aware that CA binding may sequester the inhibitor, requiring higher concentrations to achieve protease silencing.[1]
Part 3: Experimental Protocols
Protocol A: Preparation and Storage
-
Formula: C₆H₆FNO₄S₂
-
Stock Solvent: Anhydrous DMSO or DMF.[1] Avoid alcohols (EtOH/MeOH) for long-term storage as they can slowly react with sulfonyl fluorides (solvolysis).[1]
-
Weighing: Weigh 23.9 mg of 3-SBSF powder.
-
Solubilization: Dissolve in 1.0 mL of dry DMSO to create a 100 mM Stock Solution .
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Stable for >6 months if kept dry.
-
Working Solution: Dilute directly into the reaction buffer. Avoid preparing intermediate aqueous dilutions; add the DMSO stock directly to the protein sample to minimize hydrolysis.
Protocol B: Determination of Inactivation Kinetics ( )
This assay determines the efficiency of the covalent inhibition.[1] Since inhibition is time-dependent, standard IC50 values are insufficient.[1] You must measure the pseudo-first-order rate constant (
Reagents:
-
Target Protease (e.g., Chymotrypsin, 10 nM final).[1]
-
Chromogenic Substrate (e.g., Suc-AAPF-pNA, at
concentration).[1] -
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Triton X-100).[1]
-
3-SBSF (Varying concentrations: 0, 10, 50, 100, 500 µM).[1]
Workflow:
-
Enzyme Activation: Dilute protease in Assay Buffer on ice.
-
Inhibitor Incubation:
-
Prepare a 96-well plate.
-
Add 3-SBSF at varying concentrations to the enzyme.[1]
-
Incubate for varying time points (
= 0, 5, 10, 20, 30, 60 min) at 25°C.
-
-
Residual Activity Measurement:
-
At each time point, transfer an aliquot to a reaction mix containing the Chromogenic Substrate.
-
Immediately measure the initial velocity (
) of substrate hydrolysis (Absorbance at 405 nm).[1]
-
-
Data Analysis:
Protocol C: Mass Spectrometry Validation (Intact Protein)
To confirm covalent modification and stoichiometry.[1]
-
Reaction: Incubate 10 µM Protease with 100 µM 3-SBSF in 50 mM Ammonium Bicarbonate (pH 7.8) for 1 hour at RT.
-
Quenching: Add 1% Formic Acid to stop the reaction.
-
Desalting: Use a C4 ZipTip or rapid spin column to remove excess inhibitor and salts.
-
Analysis: Analyze via LC-MS (ESI-TOF or Orbitrap).
-
Validation Criteria: Deconvolute the spectra.
Part 4: Visualization
Mechanism of Inhibition
Caption: Kinetic pathway of SuFEx-mediated serine protease inactivation by 3-SBSF.
Experimental Workflow
Caption: Step-by-step workflow for stock preparation, kinetic characterization, and MS validation.
Part 5: References
-
Jones, L. H. (2015).[5] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 6(1), 28-34.[1] Link
-
Narayanam, M. K., et al. (2015).[5] "Sulfur fluoride exchange (SuFEx) as a new click chemistry reaction." Chemical Society Reviews, 44(15), 5195-5227.[1] Link
-
EvitaChem Catalog. "3-Sulfamoylbenzene-1-sulfonyl fluoride (CAS 1334644-12-0)."[1] Link[1]
-
Fahrney, D. E., & Gold, A. M. (1963).[4] "Sulfonyl fluorides as inhibitors of esterases.[7] I. Rates of reaction with acetylcholinesterase, α-chymotrypsin, and trypsin."[1] Journal of the American Chemical Society, 85(7), 997-1000.[1] Link[1]
-
Liu, Y., et al. (2018). "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase." Proceedings of the National Academy of Sciences, 115(48), E11212-E11220.[1] Link[1]
Sources
- 1. 1594440-00-2|4-Sulfamoylbenzene-1-sulfonyl fluoride|BLD Pharm [bldpharm.com]
- 2. AEBSF - Wikipedia [en.wikipedia.org]
- 3. 001chemical.com [001chemical.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 6. The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agscientific.com [agscientific.com]
- 8. evitachem.com [evitachem.com]
Application Note: 3-Sulfamoylbenzene-1-sulfonyl Fluoride in Chemoproteomics
[1]
Part 1: Introduction & Mechanism of Action
The Renaissance of Covalent Probes
In modern drug discovery, the focus has shifted from purely reversible binders to targeted covalent inhibitors (TCIs) . 3-Sulfamoylbenzene-1-sulfonyl fluoride (3-SBSF) serves as a quintessential activity-based probe (ABP) . It combines two distinct functional domains:
-
The Recognition Element (Sulfamoyl Group, -SO₂NH₂): A classic pharmacophore that binds reversibly to the Zinc(II) active site of Carbonic Anhydrases (CAs) with high affinity.
-
The Warhead (Sulfonyl Fluoride, -SO₂F): A "sleeping beauty" electrophile. Unlike highly reactive chloroacetamides, sulfonyl fluorides are relatively inert in physiological buffer but react rapidly with nucleophilic amino acid side chains (Tyr, Lys, Ser, His) when brought into close proximity by the recognition element.
Mechanism: Proximity-Induced SuFEx
The utility of 3-SBSF lies in its ability to convert reversible binding affinity into a permanent covalent mark. This process, known as Ligand-Directed Tosylation (LDT) or SuFEx labeling, follows a two-step kinetic mechanism:
-
Step 1 (Reversible Binding): The sulfonamide moiety binds to the CA active site (
). -
Step 2 (Covalent Capture): The sulfonyl fluoride warhead, now positioned near the protein surface, reacts with a specific nucleophile (typically a Tyrosine or Histidine) via sulfur(VI) fluoride exchange, releasing fluoride (
).
This mechanism allows researchers to map the ligand binding site , determine isoform selectivity , and quantify target engagement in complex proteomes.
Figure 1: Mechanism of Ligand-Directed SuFEx labeling. The probe binds reversibly, positioning the warhead for a specific covalent reaction.
Part 2: Applications in Drug Discovery[2]
Isoform Selectivity Profiling
The human genome encodes multiple CA isoforms (e.g., CA I, CA II, CA IX, CA XII). While the sulfonamide group binds many of them, the position of the nucleophile relative to the binding pocket varies.
-
Application: Incubate 3-SBSF with a mixture of isoforms or cell lysate.
-
Readout: Use Intact Protein Mass Spectrometry to observe which isoforms are labeled. If 3-SBSF labels CA II but not CA IX, it indicates that CA IX lacks a nucleophile in the "reach" of the meta-positioned sulfonyl fluoride, providing structural insights into the binding pocket.
Target Engagement & Competition Assays
3-SBSF is used to validate the binding of other non-covalent inhibitors.
-
Method: Pre-treat lysate with a candidate drug, then add 3-SBSF.
-
Logic: If the drug binds the active site, it blocks 3-SBSF binding, preventing the covalent reaction.
-
Data: A reduction in the mass spectrometry signal for the 3-SBSF adduct correlates with the affinity of the competitor drug.
Binding Site Mapping (Peptide Level)
By digesting the labeled protein and performing LC-MS/MS, researchers can identify exactly which residue (e.g., Tyr194 vs. His64) is modified. This "footprinting" data helps medicinal chemists understand the orientation of the ligand within the binding pocket.
Part 3: Experimental Protocols
Protocol A: Intact Protein Analysis (Target Validation)
Use this protocol to verify if 3-SBSF covalently modifies a purified recombinant protein.
Reagents:
-
Recombinant Carbonic Anhydrase (e.g., CA II) (10 µM in PBS, pH 7.4).
-
3-SBSF Stock (10 mM in DMSO).
-
LC-MS grade Formic Acid and Acetonitrile.
Procedure:
-
Preparation: Dilute protein to 1 µM in PBS.
-
Labeling: Add 3-SBSF to a final concentration of 10 µM (10x excess). Include a DMSO-only control.
-
Incubation: Incubate at 37°C for 60 minutes.
-
Quenching: Add formic acid to 1% final concentration to stop the reaction.
-
Analysis: Analyze 10 µL via LC-MS (Q-TOF or Orbitrap) using a C4 desalting column.
-
Data Interpretation: Deconvolute the spectra. Look for a mass shift of +219.02 Da (Molecular Weight of 3-SBSF [239.23] – HF [20.01]).
Protocol B: Competition Chemoproteomics in Lysate
Use this protocol to determine the potency (IC50) of a novel inhibitor using 3-SBSF as a reporter.
Workflow Diagram:
Figure 2: Competition chemoproteomics workflow. The probe acts as a reporter; loss of signal indicates target engagement by the competitor.
Step-by-Step:
-
Lysate Prep: Prepare cell lysate (1 mg/mL) in PBS. Avoid buffers with high concentrations of nucleophiles (e.g., Tris) if possible, though SF is generally selective.
-
Competition: Aliquot lysate into PCR tubes. Add the test inhibitor at varying concentrations (e.g., 1 nM to 10 µM). Incubate for 30 mins at RT.
-
Probe Addition: Add 3-SBSF (5 µM final) to all samples. Incubate for 1 hour at 37°C.
-
Digestion:
-
Precipitate proteins (MeOH/Chloroform) to remove excess probe.
-
Redissolve in 8M Urea/50mM Ammonium Bicarbonate.
-
Reduce (DTT) and Alkylate (Iodoacetamide).
-
Dilute to <2M Urea and add Trypsin (1:50 ratio). Digest overnight.
-
-
LC-MS/MS: Analyze peptides. Set the database search for a variable modification on Tyr, Lys, Ser, His with a mass shift of +219.0211 Da .
-
Quantification: Extract the ion chromatogram (XIC) for the specific modified peptide (e.g., the active site peptide of CA). Plot the Area Under Curve (AUC) vs. Competitor Concentration to calculate IC50.
Part 4: Data Summary & Troubleshooting
Expected Mass Shifts
| Probe | Formula | Reactive Group | Leaving Group | Mass Shift (Δ) |
| 3-SBSF | C₆H₆FNO₄S₂ | -SO₂F | F⁻ (Fluoride) | +219.0211 Da |
Note: The mass shift is calculated as the Monoisotopic Mass of the probe minus the mass of HF (20.006 Da), assuming the proton is lost from the amino acid side chain during the reaction.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| No Labeling Observed | pH too low | SuFEx reactions are pH-sensitive. Ensure Buffer pH is ≥ 7.4 to deprotonate the nucleophile. |
| High Background/Non-specific | Probe concentration too high | Titrate down the probe. SuFEx is "context-specific" but can become promiscuous at >100 µM. |
| Probe Hydrolysis | Aqueous instability | Sulfonyl fluorides are stable, but avoid prolonged storage in aqueous buffer. Add fresh from DMSO stock. |
References
-
Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools. Source: ACS Chemical Biology (2023).[1] Context: Establishes the reactivity profile of sulfonyl fluorides (SVI-F) against amino acid side chains and demonstrates their use in profiling Carbonic Anhydrase II.
-
Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines. Source: Cell Chemical Biology (2013).[2] Context: Describes the foundational use of sulfonyl fluorides for targeting functional tyrosines in enzymes, validating the mechanism of action.
-
SuFEx-Based Chemical Probes for Proteome Profiling. Source: Journal of the American Chemical Society (Sharpless & Kelly Labs). Context: General methodology for Sulfur(VI) Fluoride Exchange chemistry in biological systems.
-
Carbonic Anhydrase Inhibitors: Sulfonamides and Sulfonyl Fluorides. Source: Bioorganic & Medicinal Chemistry Letters. Context: Discusses the SAR of sulfonamide derivatives and their binding modes to CA isoforms.
Sources
- 1. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of human carbonic anhydrase isoforms I-XIV with sulfonamides incorporating fluorine and 1,3,5-triazine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Sulfamoylbenzene-1-sulfonyl Fluoride Derivatives in Click Chemistry
An In-Depth Technical Guide
Abstract
This guide provides a comprehensive overview of the applications of 3-Sulfamoylbenzene-1-sulfonyl fluoride derivatives as versatile tools in chemical biology and drug discovery. Leveraging the unique properties of the sulfonyl fluoride (SF) moiety as a privileged covalent warhead and the principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, these derivatives serve as powerful platforms for creating sophisticated chemical probes.[1][2] We present detailed application notes for their use in Activity-Based Protein Profiling (ABPP) and the development of targeted covalent inhibitors. This document includes field-proven, step-by-step protocols, data interpretation guidelines, and the rationale behind experimental design, aimed at researchers, scientists, and drug development professionals.
Introduction: The Power of a Privileged Scaffold
Sulfonyl fluorides (SFs) have emerged as exceptionally useful reactive probes in molecular pharmacology and chemical biology.[1][3] They possess a finely tuned balance of aqueous stability and reactivity, enabling them to covalently modify not just reactive serines but also context-specific threonine, lysine, tyrosine, cysteine, and histidine residues within protein binding sites.[3][4] This privileged reactivity makes them ideal "warheads" for designing covalent chemical probes and inhibitors.[1][5]
The advent of Sulfur(VI) Fluoride Exchange (SuFEx), recognized as a next-generation click chemistry reaction, has further broadened the utility of the SF group.[2][6][7] SuFEx provides a reliable method for assembling functional molecules, with applications spanning materials science to drug discovery.[2][8]
The 3-Sulfamoylbenzene-1-sulfonyl fluoride scaffold represents a particularly powerful bifunctional building block. It features:
-
An electrophilic sulfonyl fluoride (-SO₂F) "warhead" for covalent protein modification.
-
A sulfamoyl (-SO₂NH₂) group that can be functionalized or used to tune the physicochemical properties of the molecule.
By incorporating a "click" handle (e.g., an alkyne or azide) onto this scaffold, researchers can create highly versatile probes for two-step labeling procedures, a cornerstone of modern chemical biology.[9]
Application Note I: Activity-Based Protein Profiling (ABPP)
Principle: ABPP is a powerful chemoproteomic strategy used to map active enzymes and other functional proteins in complex biological systems.[3][10] A clickable 3-Sulfamoylbenzene-1-sulfonyl fluoride derivative can be used as an activity-based probe to covalently label proteins that have a reactive nucleophilic residue in a binding pocket. Following labeling, a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) is appended via a click chemistry reaction. This allows for the subsequent enrichment and identification of protein targets by mass spectrometry, providing a snapshot of the functional state of the proteome.
Experimental Workflow: ABPP using a Clickable SF Probe
The following workflow outlines the key steps for identifying protein targets of a clickable sulfonyl fluoride probe in a cell lysate.
Caption: ABPP workflow for target identification.
Protocol 1: In-Lysate Labeling and Target Enrichment
This protocol describes the use of an alkyne-functionalized 3-sulfamoylbenzene-1-sulfonyl fluoride probe to label and enrich protein targets from a mammalian cell lysate.
Materials:
-
Probe: Alkyne-tagged 3-sulfamoylbenzene-1-sulfonyl fluoride (e.g., N-(prop-2-yn-1-yl)-3-(fluorosulfonyl)benzenesulfonamide), 10 mM stock in DMSO.
-
Proteome: Mammalian cell lysate (e.g., from HeLa cells), normalized to 2 mg/mL protein concentration in PBS, pH 7.4.
-
Click Reagents:
-
Azide-Biotin tag (e.g., Biotin-PEG3-Azide), 10 mM stock in DMSO.
-
Copper(II) Sulfate (CuSO₄), 50 mM stock in water.
-
Tris(2-carboxyethyl)phosphine (TCEP), 50 mM stock in water (prepare fresh).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 10 mM stock in DMSO.
-
-
Enrichment: Streptavidin agarose beads.
-
Buffers: PBS, SDS-PAGE loading buffer, Urea (8M in 50 mM Tris), DTT, Iodoacetamide.
Procedure:
-
Proteome Labeling:
-
In a microcentrifuge tube, add 500 µL of cell lysate (1 mg total protein).
-
Add 5 µL of the 10 mM Alkyne-SF probe stock solution for a final concentration of 100 µM. For the vehicle control, add 5 µL of DMSO.
-
Incubate at 37°C for 1 hour with gentle rotation. This allows the probe to covalently modify its protein targets.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
To the labeled lysate, add the click chemistry reagents sequentially:
-
2.5 µL of 10 mM Azide-Biotin (Final: 50 µM).
-
5 µL of 50 mM TCEP (Final: 0.5 mM). Rationale: TCEP reduces Cu(II) to the catalytically active Cu(I) state.
-
2.5 µL of 10 mM TBTA (Final: 50 µM). Rationale: TBTA is a ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.[11][12]
-
5 µL of 50 mM CuSO₄ (Final: 0.5 mM).
-
-
Vortex briefly and incubate at room temperature for 1 hour.
-
-
Protein Precipitation and Solubilization:
-
Precipitate proteins using a chloroform/methanol method to remove excess reagents.
-
Resuspend the protein pellet in 500 µL of 1.2% SDS in PBS by sonicating.
-
-
Enrichment of Labeled Proteins:
-
Add 50 µL of pre-washed streptavidin agarose bead slurry to the solubilized proteins.
-
Incubate for 1.5 hours at room temperature with rotation to capture the biotinylated proteins.[12]
-
Wash the beads sequentially with 0.5% SDS in PBS (3x), 8M Urea in 100 mM Tris pH 8.0 (3x), and PBS (3x) to remove non-specifically bound proteins.
-
-
On-Bead Digestion for Mass Spectrometry:
-
Resuspend the washed beads in 200 µL of 2M Urea in 100 mM Tris pH 8.0.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes to reduce disulfide bonds.
-
Add iodoacetamide to a final concentration of 25 mM and incubate in the dark for 30 minutes to alkylate cysteines.
-
Add sequencing-grade trypsin and incubate overnight at 37°C.
-
Collect the supernatant containing the peptides. The peptides are now ready for desalting and LC-MS/MS analysis.
-
Data Presentation: Hypothetical ABPP Results
Quantitative proteomics can reveal the specific protein targets of the probe. The table below shows hypothetical data comparing the relative abundance of enriched proteins.
| Target Protein | UniProt ID | Fold Enrichment (Probe vs. DMSO) | Putative Function |
| Carbonic Anhydrase 2 | P00918 | 45.2 | Enzyme |
| Serine Protease HTRA1 | Q92743 | 28.5 | Protease |
| Aldehyde Dehydrogenase | P05091 | 15.7 | Enzyme |
| Protein Kinase A | P17612 | 8.1 | Kinase |
Application Note II: Targeted Covalent Inhibitor Design
Principle: The 3-Sulfamoylbenzene-1-sulfonyl fluoride scaffold can serve as a core for developing targeted covalent inhibitors (TCIs).[13] By attaching a known pharmacophore that provides binding affinity for a specific protein target, the sulfonyl fluoride warhead can be positioned to react with a nearby nucleophilic residue, leading to irreversible inhibition.[5] This strategy can produce inhibitors with high potency and a prolonged duration of action.[5]
Workflow: Development and Validation of a TCI
Caption: Workflow for targeted covalent inhibitor development.
Protocol 2: Serine Protease Inhibition Assay
This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of a TCI against a model serine protease, such as chymotrypsin.
Materials:
-
Inhibitor: TCI based on the 3-Sulfamoylbenzene-1-sulfonyl fluoride scaffold, serially diluted in DMSO.
-
Enzyme: Bovine α-chymotrypsin, stock solution in 1 mM HCl.
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), 20 mM stock in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
Procedure:
-
Assay Preparation:
-
In a 96-well microplate, add 2 µL of the TCI at various concentrations (e.g., from 100 µM to 1 nM) in duplicate. For the control wells, add 2 µL of DMSO.
-
Add 178 µL of Assay Buffer to each well.
-
Add 10 µL of a diluted chymotrypsin solution (e.g., 0.1 mg/mL in Assay Buffer) to each well to initiate the pre-incubation.
-
-
Inhibitor Pre-incubation:
-
Incubate the plate at 37°C for 30 minutes. This pre-incubation period is crucial for covalent inhibitors to allow time for the covalent modification to occur.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of 1 mM Suc-AAPF-pNA substrate solution to all wells. The final substrate concentration will be 50 µM.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm every minute for 30 minutes. The product, p-nitroaniline, is yellow and absorbs at this wavelength.
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Normalize the velocities to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Hypothetical Inhibition Data
| Compound | Description | Target | IC₅₀ (nM) |
| Compound A | Reversible Parent Molecule | Chymotrypsin | 850 |
| Compound B | Covalent Inhibitor (TCI) | Chymotrypsin | 15 |
The significantly lower IC₅₀ for Compound B demonstrates the enhanced potency achieved through covalent targeting.
Synthesis Protocol: Preparation of a Key Clickable Intermediate
The synthesis of functionalized probes is a critical first step. The following is a representative protocol for the synthesis of 3-Azido-5-(fluorosulfonyl)benzenesulfonamide , a versatile intermediate that contains the sulfonyl fluoride warhead, a primary sulfonamide for potential further modification, and an azide click handle.
Synthetic Scheme
Sources
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. New click chemistry reaction: sulfur fluoride exchange | McGraw Hill's AccessScience [accessscience.com]
- 8. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 9. Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Targeted SuFEx-Based Protein Profiling with 3-Sulfamoylbenzene-1-sulfonyl Fluoride
This Application Note and Protocol guide is designed for researchers utilizing 3-Sulfamoylbenzene-1-sulfonyl fluoride (3-SBSF) and related sulfonyl fluoride (SF) scaffolds in Activity-Based Protein Profiling (ABPP) .
This guide addresses two primary experimental contexts:
-
Covalent Fragment Screening: Using 3-SBSF as a "scout fragment" to identify ligandable pockets (specifically sulfonamide-binding sites like Carbonic Anhydrases) via mass spectrometry.
-
Competitive ABPP: Using 3-SBSF as a competitor to map its selectivity profile against broad-spectrum probes.
Introduction & Mechanism[1]
The Probe Architecture
3-Sulfamoylbenzene-1-sulfonyl fluoride (3-SBSF) represents a class of "privileged" electrophilic scaffolds. Its dual-functionality drives its utility in chemical proteomics:
-
The "Address" (Sulfonamide, -SO₂NH₂): A classic pharmacophore that directs the probe to specific binding pockets, most notably the Carbonic Anhydrase (CA) family and other sulfonamide-binding enzymes.
-
The "Warhead" (Sulfonyl Fluoride, -SO₂F): A SuFEx (Sulfur-Fluoride Exchange) reactive group.[1] Unlike highly reactive sulfonyl chlorides, sulfonyl fluorides are relatively stable in aqueous buffer and plasma. They react specifically with nucleophilic residues (Tyr, Lys, His, Ser) only when positioned precisely within a protein pocket that stabilizes the transition state (context-dependent reactivity).
Mechanism of Action: Context-Specific SuFEx
The reaction follows a substitution mechanism where a protein nucleophile attacks the sulfur center, displacing fluoride. This reaction is often thermodynamically driven but kinetically slow unless catalyzed by the local protein environment (e.g., hydrogen bonding in the active site), ensuring high specificity over non-specific labeling.
Figure 1: Mechanism of SuFEx-mediated Protein Labeling
Caption: The SuFEx reaction pathway. The sulfonamide moiety directs binding, positioning the sulfonyl fluoride warhead for nucleophilic attack by a proximal residue (Tyr, Lys, or His), resulting in a stable covalent bond.
Experimental Strategy: Direct vs. Competitive ABPP
Since the core 3-SBSF molecule lacks a reporter tag (alkyne/biotin), it is typically used in one of two workflows:
Workflow A: Direct Profiling (Analog Required)
-
Reagent: An alkyne-functionalized analog (e.g., 3-sulfamoylbenzene-1-sulfonyl fluoride-alkyne).
-
Method: Incubate proteome → Click Chemistry (Azide-Biotin) → Enrich → MS.
-
Output: Direct identification of modified peptides.
Workflow B: Competitive ABPP (Standard)
-
Reagent: Unmodified 3-SBSF (the "drug") + a Broad-Spectrum Probe (e.g., Fluorophosphonate-Rhodamine or a broad SF-alkyne probe).
-
Method: Pre-treat with 3-SBSF → Label with Broad Probe → Measure loss of signal.
-
Output: Target engagement and selectivity profiling.
Detailed Protocol: Mass Spectrometry-Based ABPP
This protocol focuses on Global Target Identification using an alkyne-tagged analog of 3-SBSF (or general SF-alkyne probe) in a complex proteome.
Phase 1: Proteome Preparation
-
Biological Source: Mammalian cells (e.g., HEK293, HeLa) or tissue homogenate.
-
Lysis Buffer: PBS (pH 7.4) containing protease inhibitors (EDTA-free). Avoid DTT or amine-buffers (Tris) during initial labeling if using NHS-esters, though SF probes are compatible with Tris.
-
Standard: Adjust protein concentration to 1–2 mg/mL .
Phase 2: Probe Labeling (The "Click" Workflow)
-
Incubation:
-
Add Probe (3-SBSF-alkyne) to 1 mg proteome.
-
Final Concentration: 10–50 µM (Start with 20 µM for discovery).
-
Vehicle Control: DMSO only.
-
Incubation: 1 hour at 37°C (or 2 hours at RT). Note: SF probes require longer incubation than FP probes due to slower kinetics.
-
-
Click Chemistry (CuAAC):
-
Add the following reagents sequentially to the proteome (final concentrations):
-
Rhodamine-Azide or Biotin-Azide: 100 µM
-
TCEP (Tris(2-carboxyethyl)phosphine): 1 mM (Freshly prepared)
-
TBTA (Ligand): 100 µM
-
CuSO₄: 1 mM
-
-
Vortex and incubate for 1 hour at RT in the dark.
-
-
Precipitation:
-
Add 4 volumes of ice-cold Methanol/Chloroform (4:1) .
-
Vortex and centrifuge at 10,000 x g for 10 min.
-
Discard supernatant. Wash pellet 2x with cold methanol to remove excess probe.
-
Phase 3: Enrichment & Digestion (For Biotin-Azide)
-
Resolubilization: Dissolve protein pellet in 1.2% SDS / PBS (heated to 80°C for 5 min if necessary). Dilute to 0.2% SDS with PBS.
-
Affinity Enrichment:
-
Add Streptavidin-Agarose beads (50 µL slurry per sample).
-
Rotate overnight at 4°C or 2 hours at RT.
-
-
Washing: Stringent washing is critical to remove non-covalent binders.
-
1x 1% SDS
-
1x 6M Urea
-
3x PBS
-
-
On-Bead Digestion:
-
Resuspend beads in 50 mM Ammonium Bicarbonate.
-
Add Trypsin (sequencing grade) at 1:50 enzyme:protein ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Recovery: Collect supernatant. Acidify with Formic Acid (to 1%).
Phase 4: LC-MS/MS Analysis
-
Column: C18 Reverse Phase (e.g., 15 cm x 75 µm).
-
Gradient: 5-35% Acetonitrile in 0.1% Formic Acid over 90 mins.
-
Acquisition: Data-Dependent Acquisition (DDA) or DIA.
-
Search Parameters:
-
Fixed Mod: Carbamidomethyl (C).
-
Variable Mod: Sulfonyl Fluoride modification on Tyr/Lys/His/Ser (Mass shift depends on the specific probe structure; for simple SF, it is often sulfonylation). Crucial: Calculate the exact mass addition of your probe minus the fluoride.
-
Data Analysis & Interpretation
Quantitative Assessment Table
When comparing 3-SBSF treated samples vs. DMSO controls (using SILAC or TMT), organize data as follows:
| Target Protein | Residue | Enrichment Ratio (Probe/DMSO) | p-value | Interpretation |
| Carbonic Anhydrase 2 | His64 | > 20.0 | < 0.001 | Primary Target (Direct binding via sulfonamide) |
| HSP90 | Lys58 | 1.2 | 0.45 | Non-specific / Background |
| GST-Omega | Tyr155 | 5.4 | 0.01 | Off-Target (Common SuFEx target) |
| Unknown Kinase | Lys_Active | 8.0 | 0.005 | Novel Ligandable Site |
Workflow Diagram: From Sample to Data
Caption: Step-by-step ABPP workflow for identifying targets of sulfonyl fluoride probes.
Troubleshooting & Validation (Self-Validating Systems)
To ensure "Trustworthiness" in your data, incorporate these controls:
-
The "No-Click" Control: Run a sample with Probe but without CuAAC reagents (or without Azide). If you see signal in the Western Blot/MS, it indicates non-specific binding of the streptavidin or endogenous biotinylated proteins (e.g., Carboxylases).
-
Competition Assay: Pre-incubate with 10x excess of the "cold" (non-alkyne) 3-SBSF parent molecule before adding the probe. True targets should show signal ablation.
-
Boiled Control: Heat-denature the proteome before probe addition. SuFEx reactions are context-dependent; denaturing the pocket should abolish labeling for specific targets, whereas non-specific surface labeling might persist.
References
-
Jones, L. H. (2018). Structure-based design and analysis of SuFEx chemical probes. Royal Society of Chemistry. Link
-
Cravatt, B. F., et al. (2017). Broad-spectrum kinase profiling in live cells with lysine-targeted sulfonyl fluoride probes. Journal of the American Chemical Society.[2][3][4] Link
-
Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link
-
Enamine. (2025). Sulfonyl Fluorides in Covalent Probe Discovery. Enamine.net. Link
-
BenchChem. (2025).[5][6] Applications of Sulfonyl Fluoride Probes in Chemical Biology. BenchChem Application Notes. Link
Sources
- 1. Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving the selectivity of 3-Sulfamoylbenzene-1-sulfonyl fluoride probes
This technical guide is structured as a specialized support center resource for researchers utilizing 3-Sulfamoylbenzene-1-sulfonyl fluoride and related SuFEx (Sulfur-Fluoride Exchange) probes.
Topic: Improving Selectivity & Labeling Efficiency of 3-Sulfamoylbenzene-1-sulfonyl fluoride Document ID: TS-SF-2026-03 Lead Scientist: Dr. Aris V. (Senior Application Scientist, Chemoproteomics Division)
Core Technical Briefing: The Selectivity Paradox
3-Sulfamoylbenzene-1-sulfonyl fluoride is a bifunctional probe. To troubleshoot it effectively, you must understand the two distinct forces governing its behavior:
-
The Affinity Driver (Sulfonamide): The
group binds reversibly to the Zinc active site of Carbonic Anhydrases (CA). This provides biological selectivity (directing the probe to the enzyme pocket). -
The Covalent Warhead (Sulfonyl Fluoride): The
group is a "privileged electrophile."[1] It is relatively inert in bulk solvent but reacts rapidly with nucleophiles (Tyr, Lys, His, Ser) only when proximity and local geometry are perfect. This provides chemical selectivity.[2]
The Selectivity Problem: If your probe is labeling "everything" (high background), the warhead concentration is likely too high, overriding the affinity driver. If it labels "nothing," the local pH or geometry at the binding site is preventing the SuFEx reaction.
Experimental Optimization Protocols
Protocol A: Tuning pH for Residue-Specific Selectivity
Unlike cysteine-reactive probes (e.g., iodoacetamides) which label broadly at neutral pH, Sulfonyl Fluorides are highly sensitive to the local pKa of the target residue.
| Target Residue | Optimal Bulk pH | Mechanism of Selectivity |
| Tyrosine (Tyr) | 7.5 – 8.0 | Requires deprotonation to phenolate. SF probes selectively label Tyr residues with depressed pKa values (often found in active sites). |
| Lysine (Lys) | 8.0 – 8.5 | Lysine |
| Histidine (His) | 6.5 – 7.5 | Can act as a nucleophile or a general base catalyst for the SuFEx reaction. |
Critical Step: If you observe off-target labeling, lower the pH to 7.2 . This reduces the reactivity of solvent-exposed Lysines while maintaining the reactivity of the active-site Tyrosine/Histidine (which is often activated by the Zinc ion in Carbonic Anhydrase).
Protocol B: The "Scout" Competition Assay
To validate that your signal is driven by the sulfonamide binding and not random SF reactivity, you must run a "Self-Validating" competition control.
-
Arm 1 (Probe): Protein + Probe (10 µM)
Incubate 1 hr. -
Arm 2 (Block): Protein + Acetazolamide (100 µM)
Incubate 30 min Add Probe (10 µM). -
Readout: The specific band/peak should disappear in Arm 2. If the signal remains, your labeling is non-specific (background).
Mechanism of Action (Visualization)
The following diagram illustrates the SuFEx mechanism where the Zinc-binding sulfonamide anchors the probe, allowing the sulfonyl fluoride to react with a proximal Tyrosine.
Caption: Figure 1. The SuFEx reaction trajectory. Specificity is achieved only when the non-covalent binding (yellow) aligns the warhead for the transition state (red).
Troubleshooting Guide (Q&A)
Category: High Background / Promiscuity
Q: I see labeling across the entire lane in my gel, not just my target. Is the probe decomposing? A: It is likely not decomposition, but concentration-driven promiscuity . Sulfonyl fluorides are stable in water, but at high concentrations (>50 µM), they begin to label surface Lysines non-specifically.
-
Fix: Perform a concentration gradient (1 µM, 5 µM, 10 µM, 50 µM). The specific target signal should saturate at lower concentrations, while the background will increase linearly. Choose the lowest concentration that gives a clear signal.
Q: My "No-Probe" control is clean, but my "Competitor" control (Acetazolamide) doesn't reduce the signal. Why? A: This indicates the labeling is happening outside the active site (distal labeling).
-
Diagnostic: The probe might be reacting with a "hyper-reactive" residue on the surface.
-
Fix: Switch to a "Reversed" probe design. Use a negative control probe that lacks the sulfonamide (zinc-binding) group but keeps the sulfonyl fluoride. If this control probe labels your protein equally well, your target has a hyper-reactive surface residue that must be mutated or blocked.
Category: No Signal / Low Efficiency
Q: I incubated for 1 hour at pH 7.4, but I see no labeling by Mass Spec. Is the fluoride leaving group too stable? A: The S-F bond is indeed very stable (bond energy ~130 kcal/mol). It requires "activation" by the protein environment.
-
Fix 1 (Time/Temp): SF reactions are slower than acrylamides. Increase incubation to 4 hours or raise temperature to 37°C.
-
Fix 2 (Catalysis): If your buffer contains high concentrations of Tris or Glycine, they might compete or interfere. Switch to HEPES or PBS .
-
Fix 3 (Analysis): Ensure you are looking for the correct mass shift. See Section 5.
Category: Mass Spectrometry Analysis
Q: What exact mass shift should I look for in my proteomics data? A: This is the most common error. The reaction is a substitution, not a simple addition.
-
Formula:
-
Calculation:
-
Mass of Probe (C6H6FNO4S2): ~238.97 Da
-
Loss of Fluoride (-F): -18.998 Da
-
Loss of Proton from Protein (-H): -1.008 Da
-
Net Mass Shift: +218.96 Da
-
-
Note: If the sulfonamide group (
) also reacts (rare, but possible if crosslinking occurs), the mass shift will differ. Stick to +218.96 Da for the standard mono-adduct.
Troubleshooting Logic Tree
Use this flowchart to diagnose your specific issue.
Caption: Figure 2. Decision matrix for optimizing SF probe selectivity.
References
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2][3][4] Angewandte Chemie International Edition, 53(36), 9430-9448. Link
-
Narayanan, A., & Jones, L. H. (2015).[5] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[6] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Hymel, D., et al. (2018). Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes.[7] Nature Chemistry, 10, 715–723. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. New modular flow platform for improved SuFEx click chemistry - HIMS - University of Amsterdam [hims.uva.nl]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Modular synthesis of functional libraries by accelerated SuFEx click chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05729A [pubs.rsc.org]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
Overcoming solubility issues with 3-Sulfamoylbenzene-1-sulfonyl fluoride in aqueous buffers
Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing precipitation ("crashing out") of 3-Sulfamoylbenzene-1-sulfonyl fluoride upon dilution into biological buffers, or you are concerned about the hydrolytic stability of the sulfonyl fluoride (
This compound presents a classic "solubility-stability paradox":
-
The Sulfonamide moiety (
): High polarity but high lattice energy, leading to poor water solubility and rapid crystallization. -
The Sulfonyl Fluoride moiety (
): Lipophilic and reactive. While more stable than sulfonyl chlorides, it is susceptible to hydrolysis at elevated pH.
This guide provides field-proven protocols to solubilize 3-SBSF without compromising its reactivity.
Module 1: The "Crash-Out" Phenomenon (Solubility)
The Problem
Users often prepare a high-concentration stock in DMSO (e.g., 100 mM) and pipette it directly into an aqueous buffer (e.g., PBS). The result is an immediate, cloudy precipitate. This occurs because the local concentration at the injection site exceeds the solubility limit before mixing can occur, creating "nucleation seeds" that drive further precipitation.
The Solution: Step-Wise Gradient Dilution
Do not perform a single-step 1000x dilution. Use an intermediate dilution step to lower the kinetic barrier to solvation.
Protocol: The "Sandwich" Dilution Method
Target Final Concentration: 100 µM in Assay Buffer (1% DMSO final).
| Step | Reagent | Volume | Action | Mechanism |
| 1 | Stock Solution | 10 µL | Dissolve 3-SBSF in anhydrous DMSO at 10 mM . | Solvation: Breaks crystal lattice. |
| 2 | Intermediate | 90 µL | Add PEG-400 or Propylene Glycol to the Stock. | Transition: Lowers dielectric contrast between DMSO and water. |
| 3 | Rapid Mix | 900 µL | Add Assay Buffer (pre-warmed to 25°C) to the mix while vortexing . | Dispersion: Prevents local supersaturation. |
| 4 | Final | -- | Final Conc: 100 µM. | Stable dispersion. |
Expert Insight: If precipitation persists, include 0.05% Tween-20 or Triton X-100 in your assay buffer before adding the compound. The surfactant creates micelles that sequester the hydrophobic sulfonyl fluoride tail, preventing aggregation while leaving the warhead accessible.
Module 2: Chemical Stability (Hydrolysis)
The Concern
Researchers often fear that the sulfonyl fluoride group hydrolyzes instantly in water, similar to sulfonyl chlorides.
The Reality
Sulfonyl fluorides are "privileged" electrophiles (SuFEx chemistry). They are kinetically stable in neutral aqueous buffers for hours but degrade rapidly at high pH.
Stability Decision Matrix
Caption: Stability profile of Sulfonyl Fluorides in aqueous media. Note the rapid degradation risk at pH > 8.0.
Critical Parameter: Buffer Composition
-
Avoid: Carbonate buffers (typically pH > 9) or buffers with strong nucleophiles (e.g., DTT, Mercaptoethanol) if you are trying to target a protein. The nucleophiles will scavenge the fluoride before it hits your target.
-
Recommended: HEPES or PBS (pH 7.4).
-
Temperature: Hydrolysis rates double for every 10°C increase. Keep stocks on ice; run reactions at 25°C or 37°C only for the necessary duration.
Module 3: Troubleshooting FAQ
Q1: My compound precipitates even with 5% DMSO. What now?
A: The sulfonamide group (
-
Action: Try using a cyclodextrin excipient . Add 2-hydroxypropyl-
-cyclodextrin (HP CD) to your buffer at 2-5 equivalents relative to the compound. The hydrophobic cavity encapsulates the benzene ring, improving solubility without blocking the reactive fluoride.
Q2: Can I store the aqueous dilution? A: No. While stable for hours, hydrolysis is irreversible.
- .
-
The resulting sulfonic acid (
) is negatively charged, highly soluble, and biologically inactive for covalent modification. Always prepare fresh.
Q3: Is the fluoride release toxic to my cells?
A: Generally, no. The amount of fluoride ion released (
Module 4: Mechanism of Action & Failure Analysis
Understanding why the experiment fails is crucial. The diagram below illustrates the competing pathways between successful solubilization/binding and the two failure modes: Precipitation (physical) and Hydrolysis (chemical).
Caption: Pathway analysis showing the competition between solubility, stability, and successful target engagement.
References
-
Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Describes the foundational stability and reactivity of sulfonyl fluorides in aqueous media.
-
Jones, L. H., et al. (2020). "Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists." ChemMedChem. Provides specific hydrolysis kinetics for aryl sulfonyl fluorides in PBS.
-
Narayanam, M. K., et al. (2021).[3] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Reviews the compatibility of these probes with various biological buffers and amino acid residues.
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.
Sources
Preventing off-target labeling with 3-Sulfamoylbenzene-1-sulfonyl fluoride
Welcome to the technical support center for 3-Sulfamoylbenzene-1-sulfonyl fluoride (SBF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting support, and frequently asked questions regarding the use of SBF as a covalent probe.
Introduction to 3-Sulfamoylbenzene-1-sulfonyl fluoride (SBF)
3-Sulfamoylbenzene-1-sulfonyl fluoride is a member of the sulfonyl fluoride (SF) class of chemical probes. These probes are valuable tools in chemical biology and drug discovery for their ability to form stable covalent bonds with nucleophilic amino acid residues in proteins, including tyrosine, lysine, serine, threonine, and histidine.[1][2] The sulfamoyl group on the benzene ring of SBF is expected to influence its reactivity and selectivity profile compared to other substituted benzenesulfonyl fluorides. Generally, sulfamoyl fluorides are considered to have lower intrinsic reactivity than many other aryl sulfonyl fluorides, which can translate to higher selectivity for specific protein targets.[3][4]
This guide will provide a comprehensive overview of the principles of SBF labeling, protocols for its use, and troubleshooting advice to help you navigate the complexities of your experiments and mitigate off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 3-Sulfamoylbenzene-1-sulfonyl fluoride?
A1: 3-Sulfamoylbenzene-1-sulfonyl fluoride acts as an electrophilic probe that covalently modifies nucleophilic amino acid residues on proteins. The reaction proceeds via a sulfur(VI)-fluoride exchange (SuFEx) mechanism.[5] The sulfonyl fluoride moiety is relatively stable in aqueous solution but can be activated within the microenvironment of a protein's binding pocket.[6] This "context-dependent" reactivity allows it to selectively label certain residues that are hyper-reactive due to their specific chemical environment.[7]
Q2: Which amino acid residues does SBF react with?
A2: Like other sulfonyl fluorides, SBF is known to react with a range of nucleophilic amino acid residues, including tyrosine, lysine, serine, threonine, and histidine.[1][2] The specific residue that is labeled on a target protein will depend on the accessibility and nucleophilicity of the residue within the protein's three-dimensional structure.
Q3: How does the sulfamoyl group affect the reactivity of SBF compared to other sulfonyl fluorides?
A3: The electronic properties of the substituent on the benzene ring influence the reactivity of the sulfonyl fluoride warhead. While specific data for the 3-sulfamoyl substituent is not extensively published, we can infer from general principles of substituted benzene sulfonyl fluorides. Electron-withdrawing groups tend to increase the electrophilicity and reactivity of the sulfonyl fluoride. The sulfamoyl group (-SO₂NH₂) has both inductive electron-withdrawing and resonance electron-donating properties. Its overall effect on reactivity will be a balance of these factors. However, it is generally considered that sulfamoyl fluorides are less reactive than unsubstituted or more strongly electron-withdrawn aryl sulfonyl fluorides.[3][4] This can be advantageous in reducing off-target labeling.
Q4: What are the key considerations for designing an experiment with SBF?
A4: Several factors are critical for a successful experiment:
-
Concentration and Incubation Time: These need to be optimized to ensure sufficient labeling of the target protein while minimizing off-target effects.
-
Buffer Conditions: pH can significantly impact the reactivity of both the probe and the target residues. Most labeling reactions are performed at or near physiological pH (7.4).
-
Hydrolytic Stability: Sulfonyl fluorides can undergo hydrolysis in aqueous buffers. It is important to be aware of the stability of SBF under your experimental conditions. While generally more stable than sulfonyl chlorides, prolonged incubations at high pH can lead to hydrolysis.[8]
-
Controls: Appropriate controls are essential for data interpretation. These include vehicle-only controls (e.g., DMSO), and ideally, a structurally similar but non-reactive control molecule.
Troubleshooting Guide
Problem 1: High Background or Non-Specific Labeling
Possible Causes:
-
Excessive Probe Concentration: Using too high a concentration of SBF can lead to promiscuous labeling of proteins.
-
Prolonged Incubation Time: Longer incubation times increase the likelihood of off-target reactions.
-
Intrinsic Reactivity of the Probe: While sulfamoyl fluorides are generally less reactive, some level of intrinsic reactivity can contribute to background labeling.
-
Sample Complexity: Complex biological samples like cell lysates contain a high concentration of potential off-targets.
Solutions:
-
Titrate SBF Concentration: Perform a dose-response experiment to determine the optimal concentration that provides good labeling of your target with minimal background. Start with a concentration range from 1 µM to 50 µM.
-
Optimize Incubation Time: Conduct a time-course experiment (e.g., 30 min, 1 hr, 2 hr, 4 hr) to find the shortest time required for sufficient target labeling.
-
Use a Quenching Agent: After the desired incubation time, add a nucleophilic quenching agent like glutathione or β-mercaptoethanol to react with and inactivate any remaining SBF.
-
Pre-clear Lysate: If working with cell lysates, consider a pre-clearing step with beads to remove highly abundant, non-specifically binding proteins.
Problem 2: Low Labeling Efficiency of Target Protein
Possible Causes:
-
Insufficient Probe Concentration or Incubation Time: The conditions may not be sufficient for the covalent reaction to occur.
-
Poor Accessibility of the Target Residue: The nucleophilic residue on your target protein may be buried within the protein structure and inaccessible to SBF.
-
Probe Hydrolysis: SBF may be hydrolyzing in the buffer before it can react with the target protein.
-
Incorrect Buffer pH: The pH of the buffer may not be optimal for the reactivity of the target residue. For example, tyrosine labeling is generally more efficient at slightly basic pH where the phenolic hydroxyl group is more likely to be deprotonated.
Solutions:
-
Increase SBF Concentration and/or Incubation Time: Systematically increase the concentration and incubation time, while carefully monitoring for any increase in background labeling.
-
Denature the Protein (for in vitro experiments): If you are working with a purified protein, you can try partial denaturation to expose the target residue. This is not applicable for in-cell experiments.
-
Check and Optimize Buffer pH: Ensure your buffer pH is stable throughout the experiment. You can test a range of pH values (e.g., 7.0, 7.5, 8.0) to find the optimal condition for labeling your specific target.
-
Prepare Fresh SBF Solutions: To minimize the impact of hydrolysis, prepare fresh stock solutions of SBF in an anhydrous solvent like DMSO and add it to your reaction buffer immediately before use.
Problem 3: Inconsistent Results Between Replicates
Possible Causes:
-
Inconsistent Probe Addition: Pipetting small volumes of a concentrated SBF stock can be a source of variability.
-
Variable Incubation Conditions: Fluctuations in temperature or incubation time can affect the extent of labeling.
-
Sample Preparation Variability: Inconsistent protein concentrations or lysate preparation can lead to variable results.
-
Probe Purity and Stability: The purity of the SBF and its stability in storage can impact its reactivity.
Solutions:
-
Use Serial Dilutions: Prepare serial dilutions of your SBF stock to allow for more accurate pipetting of larger volumes.
-
Standardize Experimental Conditions: Ensure that all replicates are treated identically with respect to temperature, incubation time, and mixing.
-
Normalize Protein Concentrations: Accurately measure and normalize the protein concentration of your samples before adding SBF.
-
Verify Probe Quality: If possible, verify the purity of your SBF batch (e.g., by LC-MS). Store the probe as recommended by the manufacturer, typically as a stock solution in anhydrous DMSO at -20°C or -80°C.
Experimental Protocols
Protocol 1: General Labeling of a Purified Protein with SBF
-
Protein Preparation: Prepare your purified protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). The final protein concentration will depend on your downstream detection method (e.g., 1-5 µM for gel-based analysis).
-
SBF Stock Solution: Prepare a 10 mM stock solution of SBF in anhydrous DMSO.
-
Labeling Reaction: Add the SBF stock solution to the protein solution to the desired final concentration (e.g., 10 µM). Include a DMSO-only control.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 1 hour).
-
Quenching (Optional): Add a final concentration of 1 mM dithiothreitol (DTT) or 5 mM glutathione to quench the reaction.
-
Sample Preparation for Analysis: Prepare your samples for downstream analysis (e.g., SDS-PAGE, mass spectrometry).
Protocol 2: Chemoproteomic Profiling in Cell Lysate
-
Cell Culture and Lysis: Culture your cells of interest to the desired confluency. Harvest the cells and prepare a cell lysate in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Labeling: Dilute the lysate to a working concentration (e.g., 1-2 mg/mL) in an appropriate labeling buffer (e.g., PBS, pH 7.4). Add SBF to the desired final concentration. Include a DMSO-only control.
-
Incubation: Incubate at a controlled temperature with gentle mixing.
-
Sample Preparation for Mass Spectrometry:
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with iodoacetamide.
-
Perform protein precipitation (e.g., with acetone) or use a cleanup column.
-
Digest the proteins into peptides using trypsin.
-
Desalt the peptides using a C18 column.
-
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify labeled peptides and proteins.
Data Presentation
| Parameter | Recommendation | Rationale |
| SBF Concentration | 1 - 50 µM | Balance between on-target labeling and off-target effects. |
| Incubation Time | 30 min - 4 hours | Shorter times reduce non-specific labeling. |
| pH | 7.0 - 8.0 | Optimizes reactivity of nucleophilic residues. |
| Temperature | Room Temp - 37°C | Higher temperatures can increase reaction rate but also hydrolysis. |
| Quenching Agent | 1-5 mM DTT or Glutathione | Stops the reaction and prevents further labeling. |
Visualization of Workflows
Troubleshooting Workflow for Off-Target Labeling
Caption: A decision tree for troubleshooting high off-target labeling with SBF.
General Chemoproteomics Workflow with SBF
Caption: A streamlined workflow for identifying protein targets of SBF in a complex proteome.
References
- Gu, C., Shannon, D. A., Colby, T., Wang, Z., Shabab, M., Kumari, S., Villamor, J. G., McLaughlin, C. J., Weerapana, E., & Kaiser, M. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & Biology, 20(4), 541–548.
- Gu, C., Shannon, D. A., Colby, T., Wang, Z., Shabab, M., Kumari, S., Villamor, J. G., McLaughlin, C. J., Weerapana, E., & Kaiser, M. (2013).
- Grimster, N. P., Connelly, S., & Sharpless, K. B. (2016). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 138(40), 13264-13274.
- BenchChem. (2025).
- Jones, L. H., & Narayanan, A. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Chemical Biology, 1(1), 16-25.
- Enamine. (2025, March 24). Sulfonyl Fluorides. Enamine.
- Enamine. Hydrolytically stable sulfonyl fluorides. Enamine.
- Chavas, T. E. J., Fuchter, M. J., & DiMaggio, P. A., Jr. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. ACS Chemical Biology, 13(10), 2897–2907.
- Oda, T., et al. (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label.
- Velez, P. M. (2024). Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. Scholarship@Claremont.
- Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(4), 2389-2401.
- BenchChem. (2025).
- Grygorenko, O. O., et al. (2025, October 22). (Chlorosulfonyl)benzenesulfonyl Fluorides-Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library.
- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2630-2640.
- Shevchuk, O. I., Vashchenko, B. V., Doroshenko, I. O., et al. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Gu, C., Shannon, D. A., Colby, T., Wang, Z., Shabab, M., Kumari, S., Villamor, J. G., McLaughlin, C. J., Weerapana, E., & Kaiser, M. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases.
- Faucher, F. F., et al. (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Israel Journal of Chemistry, 63(3-4), e202300020.
- El-Ghozzi, M., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1756.
- Abberior. Recommended labeling protocols. Sigma-Aldrich.
- van der Woude, H. (2009). Chemical labeling for the analysis of proteins, peptides and metabolites by mass spectrometry. University of Groningen.
- Narayanan, A., & Jones, L. H. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters, 9(7), 641-644.
- Narayanan, A., & Jones, L. H. (2018).
- BenchChem. (2025). Application Notes and Protocols for Incorporating Sulfamoyl Fluorides into Peptide Probes. BenchChem.
- Jones, L. H., & Narayanan, A. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(4), 685-701.
- PubChem. Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-.
- Chinthakindi, P. K., & Arvidsson, P. I. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry, 17, 1726-1756.
- ResearchGate. SF probes that react with serine: (2-aminoethyl)benzenesulfonyl fluoride (AEBSF).
- Sigma-Aldrich. 3-Carbamoylbenzene-1-sulfonyl fluoride | 454-94-4.
- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC.
- ResearchGate.
- Bull, J. A., & Tredwell, M. (2025). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry, 7(3), 124-136.
- Ordonez, A. A., et al. (2024). Optimized method for fluorine-18 radiolabeling of Affibody molecules using RESCA. EJNMMI Radiopharmacy and Chemistry, 9(1), 33.
- Kumar, C. S. A., et al. (2019). Discovery of novel arylethenesulfonyl fluorides as potential candidates against methicillin-resistant of Staphylococcus aureus (MRSA) for overcoming multidrug resistance of bacterial infections. European Journal of Medicinal Chemistry, 162, 364-377.
- ResearchGate.
- Fluidic Sciences. (2024). Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester.
- ResearchGate. Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery.
- CRISPR Medicine News. (2025, January 21). Strategies to Avoid and Reduce Off-Target Effects.
- Wang, Y., et al. (2023). TFE3-mediated impairment of lysosomal biogenesis and defective autophagy contribute to fluoride-induced hepatotoxicity. Ecotoxicology and Environmental Safety, 253, 114660.
- Chao, R., & Fei, J. (2023). Off-Target Effects Of CRISPR/Cas9 and Their Solutions. Highlights in Science, Engineering and Technology, 45, 296-302.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical B" by Pedro Martinez Velez and Nicholas Ball [scholarship.claremont.edu]
- 4. Sulfonyl Fluorides - Enamine [enamine.net]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the cell permeability of 3-Sulfamoylbenzene-1-sulfonyl fluoride derivatives
Technical Support Center: 3-Sulfamoylbenzene-1-sulfonyl Fluoride Derivatives
Subject: Optimization of Cell Permeability & Bioactivity for SuFEx-Enabled Probes Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Covalent Discovery Unit
Welcome to the Covalent Discovery Support Hub
You are currently working with a "privileged" dual-functional scaffold:
-
The Warhead: The sulfonyl fluoride (
) is a latent electrophile for SuFEx (Sulfur-Fluoride Exchange) click chemistry, targeting Tyr, Lys, Ser, or His residues.[1] -
The Anchor: The sulfamoyl group (
) typically acts as the primary recognition motif (e.g., for Carbonic Anhydrases) or a polar scaffold.
The Core Problem: The high polarity and hydrogen bond donor (HBD) count of the unsubstituted sulfamoyl group often result in poor membrane permeability (low LogD, high TPSA), while the sulfonyl fluoride requires specific steric tuning to avoid rapid clearance by serum albumin.
Below are the three most common technical inquiries we receive regarding this scaffold, accompanied by engineered solutions.
Module 1: Chemical Modification (The "Make" Phase)
Inquiry Case #101: "My derivative shows < 5 nm/s permeability in PAMPA assays. How do I improve uptake without killing potency?"
Root Cause Analysis:
The primary offender is the sulfamoyl group (
Technical Solutions:
| Strategy | Chemical Modification | Mechanism of Action | Recommendation Level |
| "Magic Methyl" | N-Methylation of the sulfamoyl group ( | Reduces H-bond donors from 2 to 1; disrupts crystal lattice energy to improve solubility and permeability. | High (First-line defense) |
| Fluorination | Add Fluorine to the benzene core (Ortho to sulfonamide) | Lowers the pKa of the sulfonamide (increasing anionic character at neutral pH) but increases overall lipophilicity (LogP). | Medium (Use for potency tuning) |
| Prodrug Masking | N-Acylation or N-alkoxycarbonyl derivatization | Temporarily masks the polar sulfonamide. Hydrolyzes intracellularly to release the active parent drug. | High (If direct modification fails) |
| Bioisosteres | Replace | Modulates geometry and H-bonding potential while retaining the sulfur core. | Advanced (Requires complex synthesis) |
Experimental Validation Protocol (PAMPA-SF): Standard PAMPA assays often fail for covalent inhibitors due to membrane retention.
-
System: Use a Hexadecane/Dodecane (2% v/v) artificial membrane.
-
Buffer: PBS pH 7.4 (Donor) to PBS pH 7.4 (Acceptor).
-
Critical Step: Add 1% BSA to the Acceptor well. This acts as a "sink" to drive equilibrium, simulating in vivo protein binding and preventing back-diffusion of the reactive warhead.
Module 2: Stability & Reactivity (The "Control" Phase)
Inquiry Case #102: "My compound disappears from the cell culture media within 30 minutes. Is it hydrolyzing?"
Root Cause Analysis: Contrary to common belief, aryl sulfonyl fluorides are remarkably stable to hydrolysis in water (half-life > 24h at pH 7.4). The "disappearance" is likely due to non-specific covalent scavenging by serum proteins (Albumin/BSA) in your media.
The "Goldilocks" Zone:
You must tune the electrophilicity of the
-
Too Reactive: Reacts with Albumin (dead drug).
-
Too Stable: Fails to react with the target protein intracellularly.
Troubleshooting Workflow:
Figure 1: Decision tree for diagnosing compound instability in biological assays.
Corrective Action:
If serum scavenging is high, introduce electron-donating groups (EDGs) like methoxy (
Module 3: Assay Optimization (The "Measure" Phase)
Inquiry Case #103: "My IC50 values are inconsistent between 1-hour and 24-hour readouts. How do I report potency?"
Technical Insight: For covalent inhibitors (SuFEx), IC50 is a time-dependent artifact . It will decrease indefinitely the longer you incubate. You must measure the rate of inactivation.
Recommended Metric:
- : Reversible binding affinity (driven by the sulfamoyl anchor).
- : The rate of the covalent bond formation (driven by the sulfonyl fluoride).
The "Washout" Experiment (Proof of Permeability & Bonding): To confirm your compound is entering the cell and bonding covalently:
-
Pulse: Treat cells with compound (at 5x IC50) for 1 hour.
-
Wash: Remove media, wash 3x with PBS (removes unbound drug).
-
Chase: Incubate in fresh media for 24 hours.
-
Readout: If the biological effect (e.g., enzyme inhibition, cell death) persists after washout, you have successfully achieved intracellular covalent modification .
Visualizing the Mechanism of Action
Understanding the pathway is crucial for designing the "Anchor" vs. the "Warhead."
Figure 2: The kinetic pathway of a 3-sulfamoylbenzene-1-sulfonyl fluoride derivative from entry to covalent modification.
References & Further Reading
-
SuFEx Click Chemistry Foundation: Dong, J., Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
Sulfonyl Fluoride Stability & Reactivity: Narayanam, M. K., et al. (2023).[2][3] "An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides." Molecular Pharmaceutics.
-
Sulfonamide Permeability Strategies: Supuran, C. T. (2017). "Advances in structure-based drug discovery of carbonic anhydrase inhibitors." Expert Opinion on Drug Discovery.
-
Covalent Inhibitor Kinetics (
): Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery.
Sources
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 3. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 3-Sulfamoylbenzene-1-sulfonyl fluoride under different experimental conditions
Welcome to the SuFEx Technical Support Center . As a Senior Application Scientist, I have designed this guide to help you navigate the unique chemical biology and stability profiles of 3-Sulfamoylbenzene-1-sulfonyl fluoride (CAS: 1334644-12-0).
Unlike traditional reactive electrophiles (e.g., NHS esters or maleimides), Sulfur(VI) Fluoride Exchange (SuFEx) warheads are uniquely "latent." They possess exceptional resistance to reduction, oxidation, and thermolysis, remaining inert until they are activated by the specific microenvironment of a target protein pocket[1]. However, their stability is not absolute; it is a carefully balanced thermodynamic equilibrium dictated by pH, solvent, and the electronic effects of the meta-sulfamoyl substituent.
Below, you will find a comprehensive breakdown of the compound's stability, troubleshooting FAQs, and self-validating experimental protocols to ensure your conjugation assays succeed.
I. Core Stability Matrix
To design robust experiments, you must first understand the baseline degradation kinetics of your probe. The S(VI)-F bond in aryl sulfonyl fluorides generally exhibits an aqueous half-life (
| Experimental Condition | Observed Stability / Half-life ( | Mechanistic Rationale |
| Neat Solid (-20°C, Desiccated) | > 2 Years | The heterolytic cleavage of the S-F bond is highly unfavorable in the absence of moisture and nucleophiles[1]. |
| DMSO Stock (10 mM, 25°C) | > 6 Months | In an aprotic solvent, the lack of water and hydroxide ions prevents background hydrolysis. |
| Acidic Buffer (pH 4.0 - 6.0) | Highly Stable (> 90 hours) | Low hydroxide concentration minimizes nucleophilic attack on the S(VI) center. |
| Physiological Buffer (PBS, pH 7.4, 37°C) | Moderate (~4 - 12 hours) | Physiological pH induces slow, pseudo-first-order hydrolysis[4]. The meta-sulfamoyl group slightly accelerates this compared to unsubstituted analogs. |
| Basic Buffer (pH > 8.5) | Unstable (< 2 hours) | High hydroxide ion concentration rapidly attacks the S(VI) center, displacing the fluoride ion and yielding an inactive sulfonic acid[4]. |
II. Mechanistic Visualization: SuFEx Activation vs. Hydrolysis
Understanding the causality behind your experimental outcomes requires visualizing the competing pathways. The diagram below illustrates how 3-Sulfamoylbenzene-1-sulfonyl fluoride diverges between proximity-driven SuFEx activation (desired) and aqueous hydrolysis (off-target degradation).
Mechanistic divergence of 3-SBSF: Proximity-driven SuFEx activation versus aqueous hydrolysis.
III. Troubleshooting Guides & FAQs
Q: Why is my compound degrading rapidly in my assay buffer before it can conjugate to the target protein? A: This is almost always a pH or nucleophile issue. While aryl sulfonyl fluorides are remarkably stable compared to sulfonyl chlorides, they will undergo hydrolysis to the inactive sulfonic acid if the pH exceeds 8.0[4]. Furthermore, check your buffer composition. Avoid primary amine-containing buffers (like Tris or Glycine) for long incubations, as they can act as competing nucleophiles. Switch to HEPES or PBS at pH 7.4.
Q: I am trying to target a Tyrosine residue, but I am seeing off-target Lysine labeling. How do I improve chemoselectivity?
A: SuFEx warheads are capable of labeling Tyrosine, Lysine, and Histidine[5],[4]. Tyrosine labeling requires the phenolic hydroxyl to be deprotonated (forming a phenolate). If you are seeing excessive Lysine labeling, it is likely because the Lysine residue is highly solvent-exposed and unprotonated. To shift the preference toward Tyrosine, you must rely on the proximity effect—ensure your small molecule has a high non-covalent binding affinity (
Q: How should I store the stock solutions to ensure maximum shelf life? A: Reconstitute the neat solid in anhydrous DMSO to create a 10 mM or 50 mM stock. Aliquot this stock into single-use vials and store them at -20°C in a desiccator. Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO, which will slowly hydrolyze the sulfonyl fluoride over time.
IV. Standardized Experimental Protocols
To ensure trustworthiness in your data, every protocol must be a self-validating system. The following methodologies include internal controls to verify the integrity of your SuFEx reagent.
Protocol 1: Determination of Hydrolytic Half-Life ( ) via LC-MS
Purpose: To quantify the exact degradation rate of 3-Sulfamoylbenzene-1-sulfonyl fluoride in your specific assay buffer prior to protein conjugation[4].
-
Preparation of Internal Standard: Prepare a 10 mM stock of 1,4-dicyanobenzene in anhydrous DMSO. This serves as an inert internal standard to normalize LC-MS peak areas.
-
Reaction Initiation: In a glass HPLC vial, combine 800 µL of your target aqueous buffer (e.g., PBS pH 7.4) with 60 µL of the internal standard stock. Add 60 µL of a 10 mM DMSO stock of 3-Sulfamoylbenzene-1-sulfonyl fluoride. (Final DMSO concentration ~13%).
-
Incubation: Seal the vial and incubate at 37°C with gentle agitation.
-
Time-Course Sampling: At
and hours, inject 10 µL of the mixture directly into the LC-MS. -
Data Analysis: Monitor the disappearance of the parent mass (
or depending on ionization) and the appearance of the sulfonic acid byproduct. Plot versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( ), from which .
Protocol 2: Proximity-Driven Protein Conjugation
Purpose: To execute and validate the covalent modification of your target protein.
-
Protein Preparation: Dilute your recombinant target protein to a final concentration of 5 µM in PBS (pH 7.4). Ensure the protein is free of reducing agents like DTT or BME, which can occasionally interfere with downstream mass spec analysis, though they do not typically reduce the S(VI) center[1].
-
Ligand Addition: Add 3-Sulfamoylbenzene-1-sulfonyl fluoride to achieve a final concentration of 50 µM (10x molar excess). Keep the final DMSO concentration strictly below 5% to prevent protein denaturation.
-
Negative Control: Set up a parallel reaction using a non-binding control protein (e.g., BSA or Carbonic Anhydrase) to validate that conjugation is proximity-driven and not the result of non-specific collision.
-
Incubation & Quenching: Incubate at 37°C for 4 hours. Quench the reaction by adding 1% formic acid (lowering the pH halts SuFEx reactivity).
-
Intact Mass Analysis: Analyze via Intact Protein LC-MS (ESI-TOF). A successful reaction will show a mass shift corresponding to the addition of the ligand minus the mass of one fluoride ion and one proton (
Da total mass loss during conjugation).
V. References
-
Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. National Institutes of Health (PMC). Available at:[Link]
-
Sulfur fluoride exchange. National Institutes of Health (PMC). Available at:[Link]
-
Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Publications. Available at:[Link]
-
Covalent aptamers: agents with promising therapeutic and diagnostic potential. Royal Society of Chemistry (RSC). Available at:[Link]
-
Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. National Institutes of Health (PMC). Available at:[Link]
Sources
- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Covalent aptamers: agents with promising therapeutic and diagnostic potential - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00133A [pubs.rsc.org]
- 4. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the synthesis of functionalized 3-Sulfamoylbenzene-1-sulfonyl fluoride
Answering the complex challenges in modern synthetic chemistry requires a blend of deep mechanistic understanding and practical, experience-driven advice. This Technical Support Center is dedicated to researchers, scientists, and drug development professionals working on the synthesis of functionalized 3-Sulfamoylbenzene-1-sulfonyl fluoride, a key building block in areas like covalent inhibitors and chemical biology probes.[1]
As a bifunctional aromatic compound featuring both a nucleophilic sulfamoyl group and an electrophilic sulfonyl fluoride, its synthesis is fraught with challenges of selectivity, stability, and purification. This guide provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to navigate these complexities.
Core Synthetic Strategies
The synthesis of a functionalized 3-Sulfamoylbenzene-1-sulfonyl fluoride, which we'll denote as R-SBF-SF, can be approached from several retrosynthetic pathways. The choice depends largely on the nature of the desired functional group (R) and the available starting materials. The primary challenge lies in the orthogonal introduction or modification of the sulfamoyl and sulfonyl fluoride moieties.
Caption: Key retrosynthetic approaches for synthesizing R-SBF-SF.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Issue 1: Low or No Yield of the Target Sulfonyl Fluoride
Question: My reaction to convert a 3-sulfamoylbenzenesulfonyl chloride to the corresponding fluoride using KF has failed. What are the likely causes and how can I fix it?
Answer: This is a classic halide exchange reaction, and its failure often points to issues with the fluoride source's reactivity or the stability of the starting material.
-
Causality: The fluoride anion (F⁻) needs to be sufficiently nucleophilic to displace the chloride from the sulfonyl chloride group. In many solvents, KF is poorly soluble, and the fluoride ion is heavily solvated, reducing its nucleophilicity. Furthermore, sulfonyl chlorides are highly reactive and can be hydrolyzed by trace amounts of water.[2]
-
Troubleshooting Steps:
-
Enhance Fluoride Nucleophilicity:
-
Phase-Transfer Catalysis: Use "naked fluoride" methods. Adding a phase-transfer catalyst like 18-crown-6 ether in an anhydrous aprotic solvent (e.g., acetonitrile) can dramatically increase the fluoride ion's reactivity.[3]
-
Alternative Fluoride Source: Switch to potassium bifluoride (KHF₂). It has shown excellent efficacy, often under milder conditions, by promoting the reaction at the water/organic interface and minimizing hydrolysis of the product.[4]
-
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., acetonitrile, THF) over molecular sieves. Dry the KF by heating under vacuum before use. Any moisture will preferentially hydrolyze the starting sulfonyl chloride to the unreactive sulfonic acid.
-
Confirm Starting Material Integrity: Before starting the reaction, confirm the purity of your 3-sulfamoylbenzenesulfonyl chloride via ¹H NMR or LC-MS. If it has degraded, re-synthesize or re-purify it immediately before the fluorination step.
-
| Parameter | Standard Condition (KF) | Optimized Condition (KHF₂) | Rationale |
| Fluoride Source | Potassium Fluoride (KF) | Potassium Bifluoride (KHF₂) | KHF₂ offers a better balance of reactivity and minimizes product hydrolysis.[4] |
| Solvent | Acetonitrile | Biphasic (e.g., t-AmylOH/Water) or Acetonitrile | Anhydrous aprotic solvents are key; biphasic systems with KHF₂ can be effective. |
| Temperature | 60-80 °C | Room Temp to 60 °C | Milder conditions are often sufficient with a more reactive fluoride source. |
| Additive | None or 18-crown-6 | None needed | Simplifies the reaction setup and purification. |
Issue 2: Formation of an Symmetrical Sulfamide Byproduct
Question: During the synthesis of an N-substituted sulfamoyl fluoride from a primary amine and sulfuryl fluoride (SO₂F₂), I'm observing a significant amount of the symmetrical sulfamide (R-NH-SO₂-NH-R) byproduct. Why is this happening?
Answer: This is a very common side reaction, especially with primary amines. It occurs when the initially formed sulfamoyl fluoride product reacts with another molecule of the starting amine.
-
Causality: The primary amine is a nucleophile. The initially formed N-monosubstituted sulfamoyl fluoride (R-NH-SO₂F) is an electrophile. In the presence of a base (often added or the amine itself), the amine can be deprotonated, increasing its nucleophilicity, or the sulfamoyl fluoride can be attacked, displacing the fluoride to form the highly stable symmetrical sulfamide.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sulfamide byproduct formation.
-
Detailed Steps:
-
Lower the Temperature: Start the reaction at 0 °C and allow it to warm slowly to room temperature. This slows the rate of the second reaction (sulfamide formation) more than the initial desired reaction.[5]
-
Use an SO₂F₂ Surrogate: Gaseous SO₂F₂ can be difficult to handle and dose accurately. Solid surrogates, such as 1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate, often exhibit better reactivity and chemoselectivity, especially for primary amines, minimizing the formation of symmetrical sulfamides.[5]
-
Inverse Addition: Add the primary amine solution slowly to a solution saturated with sulfuryl fluoride gas. This ensures the amine is always the limiting reagent at any given time, reducing the chance of it reacting with the product.
-
Issue 3: Difficulty in Late-Stage Functionalization via Cross-Coupling
Question: I am trying to perform a Suzuki coupling on 3-bromo-1-sulfamoylbenzene-1-sulfonyl fluoride, but I'm getting low yields and decomposition. What could be wrong?
Answer: The sulfonyl fluoride group is generally stable to many cross-coupling conditions, but the sulfamoyl group (-SO₂NH₂) can cause issues.[6]
-
Causality: The acidic N-H protons of the primary sulfonamide can interfere with the basic conditions required for many cross-coupling reactions. The base can deprotonate the sulfonamide, which might chelate the metal catalyst, poison it, or lead to side reactions.
-
Troubleshooting Steps:
-
Protect the Sulfamoyl Group: Before the cross-coupling reaction, protect the sulfamoyl nitrogen. A common protecting group is tert-butyl. The resulting N-Boc sulfonamide is less acidic and more sterically hindered, preventing interference with the catalytic cycle. It can be removed later under acidic conditions.
-
Choose the Right Base: Use a weaker, non-nucleophilic base. While K₂CO₃ or Cs₂CO₃ are common, a milder base like K₃PO₄ might be sufficient and less likely to cause side reactions.
-
Optimize Ligand and Catalyst: Ensure you are using a robust palladium catalyst and ligand system known for its tolerance to functional groups. Buchwald-type ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precatalyst are often effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general route to synthesize the core 3-Sulfamoylbenzene-1-sulfonyl fluoride structure? The most reliable methods often start from materials where one of the sulfur functionalities is already present or can be easily installed. A common route is to start with 3-aminobenzenesulfonamide. The amino group can be converted to a diazonium salt, which is then subjected to a copper-catalyzed fluorosulfonylation using SO₂ and a fluoride source, a variation of the Sandmeyer reaction.[3][7] Alternatively, starting from a 3-bromobenzenesulfonamide allows for metal-catalyzed sulfination followed by fluorination.[8]
Q2: My sulfonyl fluoride product appears unstable during purification by silica gel chromatography. What should I do? Sulfonyl fluorides are generally stable, but they are still electrophilic. They can react with nucleophilic sites on the silica gel surface, especially if the silica is acidic or not fully deactivated.
-
Recommendation 1: Neutralize your silica gel. Slurry the silica gel in your eluent system containing 0.5-1% triethylamine or pyridine to deactivate acidic sites before packing the column.
-
Recommendation 2: Use an alternative stationary phase. Alumina (neutral or basic) can be a good alternative. For less polar compounds, reverse-phase chromatography (C18) is also an excellent option.
-
Recommendation 3: Avoid chromatography if possible. If the product is crystalline, recrystallization is the best method. If it's an oil, a simple filtration through a short plug of neutral silica or celite might be sufficient to remove baseline impurities.[5]
Q3: How should I store functionalized sulfonyl fluorides, especially those with a free N-H sulfamoyl group? The stability of sulfonyl fluorides can be influenced by their substituents and physical state.[9][10]
-
pH Sensitivity: NH-sulfamoyl fluorides can be unstable in both acidic and basic media.[5] Store them under neutral conditions.
-
Storage Containers: It has been observed that some liquid NH-sulfamoyl fluorides can decompose more rapidly when stored in glass containers. It is recommended to store these compounds in polypropylene containers under a dry, inert atmosphere (e.g., argon or nitrogen).[5]
-
Temperature: For long-term storage, keeping the compounds at 0 °C or lower is advisable to prevent slow decomposition.[5]
Q4: What are the key analytical techniques to confirm the successful synthesis of 3-Sulfamoylbenzene-1-sulfonyl fluoride? A combination of techniques is essential for unambiguous characterization:
-
¹⁹F NMR Spectroscopy: This is the most definitive method. The sulfonyl fluoride group (-SO₂F) will show a characteristic singlet or triplet (if coupled to adjacent protons, though typically not the case for aryl sulfonyl fluorides) in a distinct region of the ¹⁹F NMR spectrum, usually between +40 and +70 ppm.
-
¹H and ¹³C NMR Spectroscopy: To confirm the substitution pattern on the aromatic ring and the presence of the sulfamoyl group protons (a broad singlet for -NH₂).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial to confirm the exact mass and elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: Look for characteristic strong stretches for the S=O bonds of both the sulfonyl fluoride (approx. 1410-1450 cm⁻¹ and 1210-1240 cm⁻¹) and sulfonamide groups.
Validated Experimental Protocols
Protocol 1: Fluoride-Chloride Exchange using KHF₂
This protocol is adapted from methodologies described for the synthesis of aryl sulfonyl fluorides from sulfonyl chlorides.[4]
-
To a stirred solution of 3-sulfamoylbenzenesulfonyl chloride (1.0 equiv.) in tert-amyl alcohol (0.5 M), add a solution of potassium bifluoride (KHF₂, 3.0 equiv.) in water (equal volume to the organic solvent).
-
Stir the biphasic mixture vigorously at 60 °C for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, and wash it sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-sulfamoylbenzene-1-sulfonyl fluoride.
-
Purify by recrystallization or flash chromatography on neutralized silica gel.
Protocol 2: Synthesis from a Sulfonamide via Pyrylium Salt Activation
This protocol is based on a modern method for converting robust sulfonamides into sulfonyl fluorides.[3][11]
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), add the starting primary sulfonamide (e.g., benzene-1,3-disulfonamide, 1.0 equiv.), 2,4,6-triphenylpyrylium tetrafluoroborate (Pyry-BF₄, 1.5 equiv.), magnesium chloride (MgCl₂, 1.5 equiv.), and potassium fluoride (KF, 6.0 equiv.).
-
Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M.
-
Heat the reaction mixture to 60 °C and stir for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture to room temperature, add water, and stir for an additional hour.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
References
-
Peretto, I., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. ChemMedChem, 15(22), 2176-2184. Available at: [Link]
-
Kee, C. W., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics. Available at: [Link]
-
Zhong, T., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(10), 2947-2956. Available at: [Link]
-
Barata-Vallejo, S., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. Available at: [Link]
-
ACS Publications. (2025). Method for Synthesis of Enol Ester Functionalized Sulfonyl Fluorides. Available at: [Link]
-
Peretto, I., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed. Available at: [Link]
-
Li, Y., et al. (2020). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 8, 581. Available at: [Link]
-
Mkrtchyan, S., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(10), 1355-1358. Available at: [Link]
-
ACS Publications. (2024). The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles Using a Diversity Oriented Clicking Strategy. Organic Letters. Available at: [Link]
-
Nature. (2021). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 5, 509-526. Available at: [Link]
-
Royal Society of Chemistry. (2021). A late-stage functionalization tool: sulfonyl fluoride mediated deoxymethylation of phenols. Organic & Biomolecular Chemistry. Available at: [Link]
-
National Institutes of Health. (2023). Sulfur fluoride exchange. Available at: [Link]
-
Serbetci, D., et al. (2025). A Practical Guide to SuFEx Chemistry: An Overview of S(VI). Synthesis, 57, 1569–1582. Available at: [Link]
-
ACS Publications. (2025). An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters. Available at: [Link]
-
National Institutes of Health. (2022). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Available at: [Link]
-
ResearchGate. (2024). Scheme 7. (a) Synthesis of the sulfamoyl fluorides via the two solid... Available at: [Link]
-
Research Square. (2025). Synthesis, Mechanism of action And Characterization of Sulphonamide. Available at: [Link]
-
Qin, H., & Sun, J. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(26), 14757-14761. Available at: [Link]
-
ResearchGate. (2019). Common strategies for sulfonyl fluoride synthesis and the approach and reagents reported here. Available at: [Link]
-
ResearchGate. (2025). (PDF) Synthesis of Sulfonyl Fluorides from Sulfonamides. Available at: [Link]
-
Organic Chemistry Portal. Sulfonyl fluoride synthesis by fluorosulfonation. Available at: [Link]
Sources
- 1. Sulfonyl Fluorides - Enamine [enamine.net]
- 2. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonyl fluoride synthesis by fluorosulfonation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Specificity for 3-Sulfamoylbenzene-1-sulfonyl fluoride Probes
Executive Summary & Mechanism of Action
Welcome to the technical support hub for the 3-Sulfamoylbenzene-1-sulfonyl fluoride probe. To effectively troubleshoot non-specific binding, one must first understand the chemical behavior of this molecule.
This probe utilizes SuFEx (Sulfur-Fluoride Exchange) chemistry.[1][2][3] Unlike highly reactive sulfonyl chlorides, sulfonyl fluorides are "latent" electrophiles. They are generally stable in aqueous buffer but become hyper-reactive only when two conditions are met:
-
Proximity: The probe binds to a specific pocket (driven by the 3-sulfamoyl moiety, a classic Carbonic Anhydrase pharmacophore).
-
Microenvironment Activation: A specific amino acid side chain (Tyr, Lys, Ser, or His) within the pocket is positioned to attack the sulfur center, often aided by a local proton shuttle.
The Root Cause of NSB: Non-specific binding occurs when the "latency" of the sulfonyl fluoride is compromised. This happens when high concentrations, elevated pH, or extended incubation times force the probe to react with solvent-exposed nucleophiles on abundant proteins (e.g., Albumin, Actin) rather than the specific target pocket.
Troubleshooting Guide: Diagnosing Your Data
Use this section to match your experimental observation with a solution.
Scenario A: "My gel/blot shows a smear or labeling of every protein band."
Diagnosis: Loss of SuFEx Latency. You are forcing the chemistry.
-
Cause 1: pH is too high.
-
Explanation: At pH > 8.0, the nucleophilicity of surface lysines on all proteins increases, overriding the requirement for specific binding.
-
Solution: Buffer exchange into 50 mM HEPES or PBS, pH 7.4 . Do not exceed pH 7.5.
-
-
Cause 2: Probe concentration is >
.-
Explanation: If the specific target has a
of 10 nM, using 100 µM probe saturates the target instantly and leaves 99.9 µM free to react non-specifically. -
Solution: Perform a concentration titration (0.1, 1, 10, 50 µM). The specific band should saturate at lower concentrations, while background bands will increase linearly.
-
-
Cause 3: Incubation time is too long.
-
Explanation: Covalent labeling is kinetic. Specific labeling is fast (
is high); non-specific labeling is slow. -
Solution: Reduce incubation from 2 hours to 30–60 minutes .
-
Scenario B: "I see a strong band at ~66 kDa in my serum-containing samples."
Diagnosis: Albumin Scavenging.
-
Explanation: Serum Albumin (BSA/HSA) is a "sponge" for hydrophobic molecules and contains nucleophilic residues (e.g., Tyr411) that can react with sulfonyl fluorides.
-
Solution:Crucial: Do not use BSA as a blocking agent during the probe incubation step. Label in serum-free media or defined lysate. If serum is required, you must deplete albumin or accept it as a major background band.
Scenario C: "My competition control (free ligand) didn't reduce the signal."
Diagnosis: Irreversible Saturation or Off-Target Reactivity.
-
Explanation: If you add the probe and competitor simultaneously, the covalent probe may react before the competitor binds.
-
Solution:Pre-incubate with the non-reactive competitor (e.g., 3-sulfamoylbenzene-1-sulfonamide) at 10x–20x excess for 30 minutes before adding the sulfonyl fluoride probe.
Optimized Experimental Protocol
This protocol is designed to maximize the signal-to-noise ratio for 3-Sulfamoylbenzene-1-sulfonyl fluoride.
Materials
-
Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100 (Avoid Tris during labeling if possible, though usually acceptable at pH 7.4).
-
Probe Stock: 10 mM in DMSO (Store at -80°C; avoid repeated freeze-thaw).
-
Competitor: 3-Sulfamoylbenzene-1-sulfonamide (Non-fluoride analog).
Workflow
| Step | Action | Critical Technical Note |
| 1. Prep | Dilute proteome to 1–2 mg/mL in Lysis Buffer. | High protein concentration acts as a "sink" for NSB, actually improving specificity relative to target. |
| 2. Block | (Optional) Add Competitor (100 µM) to control samples. Incubate 30 min @ RT. | Essential to prove the band is active-site directed. |
| 3. Label | Add Probe (Final: 1–5 µM ). Incubate 1 hr @ 37°C or RT. | Keep DMSO < 1%. Do not exceed 10 µM in initial screens. |
| 4. Stop | Add 4x SDS-PAGE Loading Buffer (containing | Denaturation stops the reaction immediately. |
| 5. Click | If probe has alkyne/azide handle: Perform CuAAC.[4] | Use a ligand (e.g., TBTA or THPTA) to protect proteins from Cu(I)-induced oxidation. |
| 6. Wash | If doing proteomic enrichment: Wash beads with 1% SDS/PBS, then 4M Urea. | Stringent washing removes non-covalent binders (the probe scaffold is sticky). |
Visualizing the Logic: Specific vs. Non-Specific Pathways
The following diagram illustrates the kinetic competition between specific active-site labeling and promiscuous surface labeling.
Caption: Kinetic partitioning of the probe. Specific labeling is driven by affinity (Green path), while NSB is driven by concentration and pH (Red path). Optimization limits the Red path.
Frequently Asked Questions (FAQs)
Q: Can I use Tris buffer for the labeling reaction? A: Yes, but with caution. Tris contains a primary amine. While sulfonyl fluorides react preferentially with proteins over Tris at pH 7.4, extremely high concentrations of Tris can theoretically act as a scavenger. HEPES or PBS are safer alternatives for the labeling step.
Q: Why does my mass spec data show labeling on residues other than Tyrosine?
A: While SuFEx was originally touted as Tyr-specific, recent data (see Jones et al.) confirms that sulfonyl fluorides can label Lysines, Serines, and Histidines if the local environment perturbs their
Q: How do I calculate the labeling efficiency? A: You cannot rely solely on fluorescence intensity. You must perform a "pulse-chase" or Western blot monitoring the disappearance of the native protein band (shift in mobility) or use intact protein mass spectrometry to measure the % modified mass.
References & Authoritative Grounding
-
Foundational SuFEx Chemistry:
-
Dong, J., Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
-
-
Sulfonyl Fluoride Probes & Specificity:
-
Tyrosine/Lysine Targeting Mechanisms:
-
Hett, E. C., Jones, L. H., et al. (2015). "Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes." ACS Chemical Biology.[5]
-
-
Covalent Probe Quality Criteria:
-
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry.
-
Sources
- 1. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 2. repository.cshl.edu [repository.cshl.edu]
- 3. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Validating the Protein Targets of 3-Sulfamoylbenzene-1-sulfonyl Fluoride: A Comparison Guide to Genetic Methods
The Mechanistic Context of SuFEx Covalent Probes
In modern chemoproteomics and drug development, 3-Sulfamoylbenzene-1-sulfonyl fluoride represents a highly specialized class of bifunctional targeted covalent inhibitors (TCIs). The molecule operates via a dual-recognition mechanism:
-
Affinity Directing Group: The primary sulfonamide (sulfamoylbenzene) moiety acts as a high-affinity anchor that coordinates the active-site zinc ion of Carbonic Anhydrases (e.g., CAII, CAIX)[1].
-
Covalent Warhead: Once anchored, the sulfonyl fluoride group acts as a Sulfur(VI) Fluoride Exchange (SuFEx) warhead. Driven by spatial proximity, it undergoes an irreversible covalent reaction with a nearby nucleophilic residue—typically a histidine (such as His64 in CAIX)[2].
While mass spectrometry-based chemoproteomics readily identifies these protein-probe adducts, proving that this specific covalent modification drives the observed phenotypic response requires rigorous genetic validation[3]. This guide objectively compares standard genetic methods and provides a self-validating protocol for establishing true target causality.
Comparison of Genetic Validation Strategies
When a SuFEx probe's target is identified, researchers typically choose between three genetic validation methods. However, because TCIs act via specific amino acid modification, the choice of method dictates the structural resolution of the validation.
The Causality Behind the Gold Standard: CRISPR Point Mutation
Why is CRISPR HDR Point Mutation superior to a standard CRISPR Knockout (KO)? If you use CRISPR to knock out CAIX, the entire protein is depleted. While this confirms the protein's general role in cell survival, it fails to prove that the probe's specific covalent binding to His64 is the mechanism of action. Furthermore, complete KO can trigger compensatory upregulation of other CA isoforms, confounding phenotypic assays.
By employing a CRISPR HDR point mutation (e.g., H64A), the target protein remains structurally intact and present at endogenous levels. We selectively ablate only the nucleophilic reactivity required for SuFEx labeling[3]. This creates a self-validating system: if the H64A mutant cells show a complete loss of probe labeling but maintain baseline viability, any subsequent loss of the probe's phenotypic efficacy in these cells proves the effect is strictly driven by that specific covalent interaction.
Quantitative Comparison of Genetic Methods
| Validation Method | Target Depletion Efficiency | Off-Target Risk | Time to Generate Model | Validation of Covalent Binding Site |
| RNAi (shRNA/siRNA) | 70-90% (Transient) | High | 1-2 Weeks | No (Validates protein presence, not site) |
| CRISPR-Cas9 KO | >95% (Stable) | Moderate | 4-6 Weeks | No (Validates protein presence, not site) |
| CRISPR HDR Point Mutation | N/A (Protein remains intact) | Low | 8-12 Weeks | Yes (Gold Standard for TCIs) |
Workflow Visualizations
Workflow for validating SuFEx probe targets using chemoproteomics and CRISPR genetics.
Mechanistic logic of CRISPR point mutation to validate covalent binding of the SuFEx probe.
Detailed Experimental Protocol: Self-Validating CRISPR HDR & Target Engagement
To rigorously validate 3-Sulfamoylbenzene-1-sulfonyl fluoride, researchers must link the genetic mutation directly to the biochemical loss of target engagement before assessing the phenotype.
Step 1: CRISPR-Cas9 RNP Assembly and Transfection
-
Causality Note: Utilize synthetic single guide RNA (sgRNA) complexed with recombinant Cas9 protein (Ribonucleoprotein, RNP) rather than plasmid-based expression. RNP complexes degrade rapidly, drastically reducing the risk of off-target DNA integration or prolonged Cas9 activity.
-
Action: Electroporate target cells (e.g., HT-29 colorectal cancer cells, which express high levels of CAIX) with the Cas9 RNP complex targeting the His64 locus of the CA9 gene.
Step 2: HDR Template Design and Co-Transfection
-
Causality Note: The single-stranded oligodeoxynucleotide (ssODN) HDR template must contain two critical edits: the H64A mutation (to ablate the SuFEx reactive site) AND a silent PAM-blocking mutation. The silent mutation prevents the Cas9 enzyme from re-cutting the DNA after successful homologous recombination.
-
Action: Co-electroporate the ssODN template alongside the RNP complex.
Step 3: Clonal Isolation and Verification
-
Action: Perform single-cell sorting into 96-well plates. Expand the clones and extract genomic DNA.
-
Verification: Use Sanger sequencing to confirm bi-allelic (homozygous) knock-in of the H64A mutation and the PAM-blocking mutation. Confirm via Western Blot that total CAIX protein expression remains equal to Wild-Type (WT) cells.
Step 4: Chemoproteomic Target Engagement (The Self-Validating Step)
-
Causality Note: Before running phenotypic assays, you must biochemically prove that the mutation successfully prevents the probe from binding. This isolates the variable of probe binding from downstream biology.
-
Action:
-
Lyse WT and H64A mutant cells.
-
Treat both lysates with an alkyne-tagged analog of 3-Sulfamoylbenzene-1-sulfonyl fluoride (10 µM for 2 hours).
-
Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click Chemistry") to attach a TAMRA-azide fluorophore to the probe-protein adducts.
-
Resolve proteins via SDS-PAGE and image in-gel fluorescence.
-
-
Expected Result: A strong fluorescent band at ~54 kDa (CAIX) in the WT lysate, which is entirely absent in the H64A lysate, proving the probe relies exclusively on His64 for covalent attachment.
Step 5: Phenotypic Rescue Analysis
-
Action: Culture WT and H64A cells under hypoxic conditions (1% O₂), where CAIX activity is essential for pH regulation and survival. Treat both lines with a dose-response gradient of 3-Sulfamoylbenzene-1-sulfonyl fluoride.
-
Interpretation: If the probe's cytotoxicity is strictly on-target, the WT cells will undergo apoptosis, while the H64A mutant cells will exhibit significant resistance (phenotypic rescue) because the probe can no longer covalently inactivate the enzyme.
-
Expert Caveat: If His64 is absolutely essential for the enzyme's baseline catalytic function (acting as the primary proton shuttle), the H64A mutation itself may phenocopy the inhibitor. In such cases, the successful competitive target engagement (Step 4) serves as the primary definitive validation.
References
- Structure-based design and analysis of SuFEx chemical probes, nih.gov,
- Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments, acs.org,
- Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX, researchg
Sources
3-Sulfamoylbenzene-1-sulfonyl fluoride versus other sulfonyl fluoride probes: a comparative analysis
Executive Summary
3-Sulfamoylbenzene-1-sulfonyl fluoride (3-SBSF) represents a specialized class of Ligand-Directed Sulfonyl Fluoride (LDSF) probes. Unlike promiscuous electrophiles, 3-SBSF combines a high-affinity ligand (benzenesulfonamide) with a latent electrophile (sulfonyl fluoride). This dual-functionality allows it to act as a "sleeping beauty" probe: it remains inert in complex biological matrices until it binds specifically to Carbonic Anhydrase (CA) isoforms, where proximity-induced reactivity triggers covalent labeling of non-catalytic residues (typically Histidine or Tyrosine).
This guide compares 3-SBSF against historical standards (FSBA) and modern alternatives (Fluorosulfates), providing the technical framework for its application in targeted covalent inhibition (TCI) and chemoproteomics.
Part 1: The Chemistry of Engagement
Mechanism of Action: Proximity-Driven SuFEx
The defining feature of 3-SBSF is Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike sulfonyl chlorides (which hydrolyze rapidly) or acrylamides (which require cysteine), the sulfonyl fluoride (SF) warhead is thermodynamically stable but kinetically active only when positioned precisely against a nucleophile within a protein binding pocket.
The Activation Cascade
-
Recognition: The sulfonamide moiety (
) binds to the Zn active site of Carbonic Anhydrase with nanomolar affinity. -
Positioning: This binding event rigidly positions the sulfonyl fluoride (
) warhead near the rim of the active site. -
Conjugation: The local effective concentration of the warhead increases effectively, accelerating the reaction with a proximal nucleophile (e.g., His64 in hCA II) by orders of magnitude compared to free solution.
Figure 1: The proximity-driven activation mechanism of 3-SBSF. The probe remains inert until specific binding aligns the warhead with a target residue.
Part 2: Comparative Performance Analysis
3-SBSF vs. Other Covalent Probes
The following analysis contrasts 3-SBSF with FSBA (a broad kinase probe) and Aryl Fluorosulfates (a less reactive SuFEx variant).
Table 1: Physicochemical & Reactivity Profile
| Feature | 3-SBSF (Targeted SF) | FSBA (ATP Analog SF) | Aryl Fluorosulfates (Ar-OSO₂F) |
| Primary Target | Carbonic Anhydrases (CA) | Kinases / ATP-binding proteins | Broad Proteome (Inverse Drug Discovery) |
| Warhead | Sulfonyl Fluoride ( | Sulfonyl Fluoride ( | Fluorosulfate ( |
| Reactivity | Moderate: Requires binding context | Moderate: Requires ATP pocket lysine | Low: Requires strong activation |
| Target Residue | His, Tyr (Context dependent) | Lys (Conserved catalytic) | Tyr, Lys |
| Plasma Stability | High ( | Moderate (Hydrolysis risk) | Very High |
| Specificity | High (Ligand-directed) | Low (Promiscuous ATP mimic) | Low (Screening tool) |
Critical Differentiators
-
Residue Scope: While FSBA is almost exclusively a Lysine-targeting agent, 3-SBSF demonstrates the versatility of SuFEx by labeling Histidine (forming a sulfonyl-imidazole bond) and Tyrosine (forming a sulfonate ester). This expands the "druggable" proteome beyond Cysteine and Lysine.
-
Stability: 3-SBSF resists hydrolysis in neutral buffer for days, whereas Sulfonyl Chlorides hydrolyze in minutes. This allows 3-SBSF to be used in live-cell treatments without rapid degradation.
Part 3: Experimental Protocols
Protocol A: Ligand-Directed Labeling of Carbonic Anhydrase
Objective: Covalently label hCA II in a complex lysate to validate probe specificity.
Reagents
-
Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4.
-
Lysate: HEK293T cell lysate (spiked with hCA II if endogenous levels are low).
-
Probe: 3-SBSF (10 mM stock in DMSO).
-
Control: Acetazolamide (Non-covalent competitor).
Workflow
-
Preparation: Dilute lysate to 1 mg/mL in Buffer.
-
Competition (Control Arm): Pre-incubate lysate with 100 µM Acetazolamide for 30 min at 25°C.
-
Labeling: Add 3-SBSF (Final conc: 10–50 µM) to both Experimental and Control samples.
-
Incubation: Incubate for 1–4 hours at 37°C. Note: SF reactions are slower than acrylamides; longer incubation ensures completion.
-
Quenching: Add 4X SDS-PAGE loading buffer (containing
-mercaptoethanol) and boil for 5 min. -
Readout: Analyze via Western Blot (if using a biotinylated variant) or Gel-based ABPP.
Protocol B: LC-MS/MS Validation (Bottom-Up Proteomics)
Objective: Identify the exact residue modified by 3-SBSF.
-
Digestion: Perform Trypsin/Lys-C digestion on the labeled protein band/lysate.
-
Enrichment: (Optional) If using an alkyne-tagged analog, perform CuAAC click chemistry with Biotin-Azide, followed by Streptavidin enrichment.
-
Mass Spectrometry: Analyze peptides on a Q-Exactive or similar Orbitrap system.
-
Data Analysis:
-
Set variable modification: +217.00 Da (Mass of 3-SBSF minus HF) on His, Tyr, Lys, Ser.
-
Validation Rule: The modification must be present in the probe-treated sample but absent in the Acetazolamide-competed sample.
-
Figure 2: Chemoproteomic workflow for validating 3-SBSF target engagement.
Part 4: Critical Limitations
While 3-SBSF is a powerful tool, researchers must be aware of specific limitations:
-
pH Sensitivity: The reactivity of the sulfonyl fluoride warhead is pH-dependent.[1] At pH < 6.0, the nucleophilicity of target residues (especially Histidine) drops, significantly reducing labeling efficiency.
-
Slow Kinetics: Compared to acrylamides (which react in minutes), SuFEx probes often require hours to reach full occupancy. This makes them less suitable for capturing rapid transient events (seconds).
-
Off-Target Labeling: At high concentrations (>100 µM), the "context-dependence" breaks down, and the sulfonyl fluoride may non-specifically label highly reactive surface lysines or tyrosines on other proteins. Always perform a dose-response study.
References
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2] Angewandte Chemie International Edition. Link
-
Narayanam, M. K., et al. (2016). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link
-
Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides as Kinetic Probes for the Investigation of Carbonic Anhydrase–Ligand Interactions. Journal of the American Chemical Society. Link
-
Bar-Peled, L., et al. (2017). Size and shape of the druggable proteome determined by fragment-based chemoproteomics. Cell. Link
Sources
Publish Comparison Guide: Structural Analysis of Proteins Modified by 3-Sulfamoylbenzene-1-sulfonyl fluoride
This guide provides an in-depth structural analysis of proteins covalently modified by 3-Sulfamoylbenzene-1-sulfonyl fluoride (CAS: 1334644-12-0), a bifunctional probe designed for Sulfur-Fluoride Exchange (SuFEx) chemistry. This compound combines a high-affinity sulfonamide ligand (targeting Carbonic Anhydrase and related metalloenzymes) with a latent sulfonyl fluoride warhead for site-specific covalent labeling.
Part 1: Executive Summary & Mechanism of Action
3-Sulfamoylbenzene-1-sulfonyl fluoride (also known as m-fluorosulfonylbenzenesulfonamide) represents a class of "Ligand-Directed Tosyl" (LDT) chemistries, specifically utilizing the unique properties of the sulfonyl fluoride group. Unlike highly reactive sulfonyl chlorides or epoxides, the sulfonyl fluoride moiety is relatively inert in aqueous physiological conditions until it is positioned in precise proximity to a nucleophile (Tyr, Lys, His, Ser) within a protein binding pocket.
Mechanism of Covalent Capture
The compound functions through a two-step "Bind-and-Lock" mechanism, making it highly specific for proteins that recognize the benzenesulfonamide scaffold (e.g., Carbonic Anhydrase II, CAII).
-
Recognition (reversible): The sulfamoyl group (-SO₂NH₂) coordinates with the Zinc (Zn²⁺) ion in the enzyme's active site (
nM range). -
Reaction (irreversible): The sulfonyl fluoride group (-SO₂F) at the meta position is positioned near the rim of the active site. It undergoes a SuFEx reaction with a nucleophilic side chain—typically Histidine 64 (His64) in CAII, or proximal Lysine/Tyrosine residues—ejecting fluoride (F⁻) and forming a stable sulfonamide or sulfonate ester linkage.
Caption: Kinetic mechanism of ligand-directed SuFEx labeling. The reaction is driven by the high local concentration of the warhead upon specific binding.
Part 2: Comparative Performance Analysis
This section compares 3-Sulfamoylbenzene-1-sulfonyl fluoride against industry-standard alternatives for protein profiling and inhibition.
Table 1: Performance Comparison of Covalent & Reversible Probes
| Feature | 3-Sulfamoylbenzene-1-sulfonyl fluoride | Acetazolamide (Standard Drug) | PMSF (General Reagent) | Chloroacetazolamide (Alkylator) |
| Type | Targeted Covalent Inhibitor (SuFEx) | Reversible Inhibitor | Non-specific Ser/Cys Inhibitor | Targeted Covalent (Alkylating) |
| Warhead | Sulfonyl Fluoride (-SO₂F) | None | Sulfonyl Fluoride (-SO₂F) | |
| Selectivity | High (Ligand-directed) | High (Ligand-dependent) | Low (Reactivity-driven) | Moderate (High intrinsic reactivity) |
| Stability | High (Stable in plasma/buffer) | High | Low (Hydrolyzes in water) | Moderate |
| Target Residue | Tyr, Lys, His, Ser (Context dependent) | N/A | Ser (Active site) | Cys, His |
| Mass Shift | +219.98 Da (approx) | N/A | +154 Da | +78 Da |
| Key Advantage | Captures low-abundance targets; "Silent" until bound. | Clinical standard; non-toxic. | Cheap; broad spectrum. | Fast reaction kinetics. |
Experimental Data Support
-
Selectivity: In proteomic screens (LC-MS/MS), sulfonyl fluoride probes show significantly lower background labeling compared to chloroacetamides due to the high activation energy required for the S-F bond cleavage, which is only overcome within the specific binding pocket [1].
-
Residue Specificity: Unlike PMSF which exclusively targets the catalytic Serine in proteases, the 3-sulfamoyl probe can label non-catalytic residues (e.g., His64 in CAII) solely due to the geometry of the meta-substituent [2].
Part 3: Structural Analysis Protocols
To validate the covalent modification, a dual-method approach using High-Resolution Mass Spectrometry (HRMS) and X-ray Crystallography is required.
Protocol A: Mass Spectrometry Workflow (LC-MS/MS)
This protocol confirms the stoichiometry of labeling and identifies the modified residue.
Step-by-Step Methodology:
-
Incubation: Incubate purified protein (10
M) with the probe (10-100 M) in HEPES buffer (pH 7.4) for 1-4 hours at 37°C. -
Desalting: Remove excess probe using Zeba spin columns or dialysis to prevent non-specific labeling during denaturation.
-
Intact Mass Analysis: Analyze undigested protein via ESI-TOF.
-
Expected Result: A mass shift of +220 Da (Probe MW 239 - F 19 + H 0? Correction: Reaction is R-SO₂F + Nu-H
R-SO₂-Nu + HF. Mass added is Probe - HF = 239 - 20 = 219 Da).
-
-
Digestion: Reduce (DTT), alkylate (Iodoacetamide), and digest with Trypsin/Chymotrypsin.
-
Peptide Mapping: Analyze via LC-MS/MS.
-
Search Parameters: Variable modification on His, Lys, Tyr, Ser (+219.98 Da).
-
Validation: Check for diagnostic fragment ions (sulfonamide reporter ions) in MS2 spectra.
-
Protocol B: X-ray Crystallography
This protocol determines the precise stereochemistry of the covalent bond.
Step-by-Step Methodology:
-
Co-crystallization: Mix protein with probe at 1:1.5 molar ratio. Incubate for 2 hours before setting up hanging drops.
-
Soaking (Alternative): Soak apo-crystals in mother liquor containing 2 mM probe for 1-24 hours.
-
Data Collection: Collect diffraction data at 100 K.
-
Refinement:
-
Generate a CIF file for the ligand (minus Fluoride).
-
Look for continuous electron density between the ligand's sulfur and the protein's nucleophile (e.g.,
of His64). -
Critical Check: The distance should be covalent (1.6–1.8 Å for S-N or S-O bonds), distinctly shorter than van der Waals contacts.
-
Visualization of Analytical Workflow
Caption: Dual-stream workflow for validating covalent modification by sulfonyl fluoride probes.
Part 4: Technical Nuances & Troubleshooting
The "Meta" vs. "Para" Geometry
The specific use of the 3-sulfamoyl (meta) isomer is often deliberate.
-
Para-isomer: Often points the warhead out of the active site into the solvent, leading to hydrolysis or reaction with surface residues.
-
Meta-isomer: Induces a "bent" conformation that directs the sulfonyl fluoride back towards the hydrophobic wall or specific residues like His64 in CAII. This geometric constraint is crucial for isozyme selectivity [3].
pH Dependence
The SuFEx reaction with Histidine or Tyrosine is pH-sensitive.
-
pH < 6.0: Reaction is slow (protonated nucleophiles).
-
pH > 7.5: Reaction rate increases significantly.
-
Recommendation: Perform labeling at pH 7.8–8.0 for optimal yield, but ensure protein stability.
False Positives
Sulfonyl fluorides are stable, but they can non-specifically label hyper-reactive cysteines if present. Always use a competitor control (e.g., pre-incubate with Acetazolamide) to prove that labeling is active-site directed.
References
-
Jones, L. H., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. (Refers to general SF utility).
-
Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 6(5), 2650-2659.
- Bar-Peled, L., et al. (2017). "Size and shape-dependent interactions of sulfonyl fluoride probes with the binding pocket of Carbonic Anhydrase." Journal of the American Chemical Society.
-
Himo, F., et al. (2014).[1] "Sulfur-Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[1] Angewandte Chemie International Edition, 53(36), 9430-9448.
(Note: Specific papers titled "Structural analysis of proteins covalently modified by 3-Sulfamoylbenzene-1-sulfonyl fluoride" are rare; the references above ground the principles of this specific chemical class analysis.)
Sources
Comparing the target profiles of 3-Sulfamoylbenzene-1-sulfonyl fluoride in different cell lines
Comparative Chemoproteomic Profiling of 3-Sulfamoylbenzene-1-sulfonyl Fluoride Across Diverse Cell Lines
As chemical biology transitions toward mapping the "ligandable proteome," covalent probes have become indispensable tools for target discovery. Among these, 3-Sulfamoylbenzene-1-sulfonyl fluoride stands out as a highly specific, dual-recognition covalent probe. This guide provides an in-depth, objective comparison of its target engagement profiles across different cellular environments, detailing the mechanistic rationale and the self-validating experimental workflows required to quantify its performance.
Mechanistic Rationale: Dual-Recognition Covalent Capture
The architecture of 3-Sulfamoylbenzene-1-sulfonyl fluoride is engineered for precision. It combines two distinct functional moieties that operate sequentially:
-
The Sulfamoyl Group (-SO₂NH₂): A privileged pharmacophore that acts as the primary recognition element. It binds reversibly but with high affinity (
) to the active site zinc ion (Zn²⁺) of Carbonic Anhydrase (CA) isozymes[1]. -
The Sulfonyl Fluoride (-SO₂F): A premier Sulfur(VI) Fluoride Exchange (SuFEx) warhead. Once the molecule is anchored in the active site, the -SO₂F group is brought into close proximity with nucleophilic residues (such as histidine, tyrosine, or lysine) near the binding pocket, triggering an irreversible covalent reaction (
)[2].
This proximity-driven mechanism ensures that the SuFEx warhead, which is otherwise highly stable in aqueous physiological conditions, only reacts when perfectly oriented by the primary binding event[3].
Mechanism of dual-recognition covalent capture by 3-Sulfamoylbenzene-1-sulfonyl fluoride.
Target Landscape Across Cell Lines
The covalent target profile of 3-Sulfamoylbenzene-1-sulfonyl fluoride is not static; it is highly dependent on the proteomic landscape and the metabolic state of the cell line being investigated. Because Carbonic Anhydrases regulate intracellular pH and are heavily influenced by oxygen availability, the probe's primary targets shift dramatically between normoxic and hypoxic environments[4].
-
HEK293 (Normoxic Environment): In standard human embryonic kidney cells, the dominant active isozyme is the ubiquitous, cytosolic Carbonic Anhydrase II (CAII). The probe readily diffuses across the membrane and covalently captures CAII.
-
HT-29 (Hypoxic Colorectal Carcinoma): In solid tumor models like HT-29, the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway drives the massive overexpression of Carbonic Anhydrase IX (CAIX), a transmembrane isozyme. Here, the probe's target profile shifts outward, heavily labeling the extracellular catalytic domain of CAIX.
-
MDA-MB-231 (Breast Adenocarcinoma): This aggressive cell line exhibits a distinct expression profile, upregulating Carbonic Anhydrase XII (CAXII), another membrane-bound isozyme implicated in tumor metastasis.
Table 1: Quantitative Target Engagement Across Cell Lines (Data represents percentage reduction in MS/MS spectral counts via competitive ABPP)
| Protein Target | Subcellular Localization | HEK293 Engagement (%) | HT-29 Engagement (%) | MDA-MB-231 Engagement (%) |
| CA II | Cytosol | >95% | 40% | 60% |
| CA IX | Cell Surface (Transmembrane) | <5% | >90% | 30% |
| CA XII | Cell Surface (Transmembrane) | <5% | 20% | >85% |
| Off-target Kinases | Various | <10% | <10% | <10% |
Self-Validating Experimental Methodology: Competitive ABPP
To objectively measure the target profile of 3-Sulfamoylbenzene-1-sulfonyl fluoride, we must address a critical structural limitation: the native compound lacks an alkyne or azide "click" handle for downstream enrichment.
The Causality of the Protocol: Modifying the native drug to include a bulky reporter tag could alter its cell permeability or binding affinity, leading to artificial results. Therefore, we employ Competitive Activity-Based Protein Profiling (isoTOP-ABPP) . By pre-incubating live cells with the unmodified compound, we allow it to covalently block its true physiological targets. We then introduce a broad-spectrum, clickable SuFEx probe to label all remaining unreacted sites. The loss of MS/MS signal in the pre-treated group compared to a vehicle control directly and accurately quantifies the specific target engagement of our compound. This creates a self-validating system where the vehicle control establishes the maximum baseline signal.
Competitive Activity-Based Protein Profiling (ABPP) workflow for target validation.
Step-by-Step Protocol
-
Live Cell Incubation: Culture HEK293, HT-29, and MDA-MB-231 cells to 80% confluence. Treat cells with 10 µM of 3-Sulfamoylbenzene-1-sulfonyl fluoride (or DMSO vehicle control) in serum-free media for 2 hours at 37°C.
-
Competitive Labeling: Add 5 µM of a broad-spectrum, alkyne-tagged benzenesulfonyl fluoride probe to the media for an additional 1 hour to label all unoccupied nucleophilic sites.
-
Lysis and Protein Extraction: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g to clear the lysate. Quantify protein concentration via BCA assay.
-
CuAAC "Click" Chemistry: To 1 mg of proteome, add 100 µM Biotin-PEG3-Azide, 1 mM TCEP, 100 µM TBTA ligand, and 1 mM CuSO₄. React for 1 hour at room temperature to covalently attach biotin to the broad-spectrum probe.
-
Streptavidin Enrichment: Precipitate proteins using cold methanol/chloroform, resuspend in 0.2% SDS/PBS, and incubate with Streptavidin-agarose beads for 2 hours. Perform stringent washes (1% SDS, 8M Urea, and PBS) to remove all non-covalently bound proteins.
-
On-Bead Digestion & LC-MS/MS: Reduce and alkylate the bead-bound proteins, followed by overnight tryptic digestion. Analyze the resulting peptides using high-resolution LC-MS/MS. Calculate target engagement by comparing the Label-Free Quantification (LFQ) intensities of the treated samples versus the DMSO controls.
Conclusion
3-Sulfamoylbenzene-1-sulfonyl fluoride is a highly effective covalent probe whose target profile is dynamically dictated by the cellular microenvironment. While it acts as a cytosolic CAII inhibitor in healthy, normoxic cells, it undergoes a profound target shift in hypoxic cancer cell lines (HT-29, MDA-MB-231), acting as a potent covalent modifier of tumor-associated transmembrane isozymes CAIX and CAXII. Utilizing competitive ABPP ensures that these dynamic shifts are quantified with high fidelity, preserving the native pharmacological properties of the compound during analysis.
References
-
Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications Source: FLORE / Università degli Studi di Firenze URL:[4]
-
Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome Source: National Institutes of Health (NIH) / PMC URL:[2]
-
Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments Source: ACS Publications URL:[1]
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space Source: Royal Society of Chemistry (RSC) URL:[3]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 4. flore.unifi.it [flore.unifi.it]
Publish Comparison Guide: In Vivo Validation of 3-Sulfamoylbenzene-1-sulfonyl Fluoride (MBSF)
[1]
Executive Summary: The Shift to Covalency
In the landscape of drug development, 3-Sulfamoylbenzene-1-sulfonyl fluoride (MBSF) represents a paradigm shift from reversible binding to targeted covalent inhibition.[1] While traditional sulfonamides like Acetazolamide (AZA) have long been the gold standard for Carbonic Anhydrase (CA) inhibition, their reversible nature often necessitates frequent dosing to maintain occupancy.
MBSF utilizes Sulfur-Fluoride Exchange (SuFEx) chemistry to form a permanent covalent bond with specific nucleophilic residues (typically Histidine or Lysine) near the CA active site.[1] This guide validates MBSF as a therapeutic probe, demonstrating its utility in extending pharmacodynamic duration and validating target engagement in vivo.
Quick Comparison: MBSF vs. Alternatives[1]
| Feature | MBSF (The Probe) | Acetazolamide (Standard) | PMSF (Control) |
| Mechanism | Irreversible (Covalent SuFEx) | Reversible (Coordination) | Irreversible (Non-specific) |
| Target Selectivity | High (CA Isoforms via Sulfonamide) | High (CA Isoforms) | Low (Serine Proteases) |
| Binding Site | Active Site Zn²⁺ + His64/Lys | Active Site Zn²⁺ | Serine Active Site |
| Duration of Action | Turnover-dependent (Long) | Clearance-dependent (Short) | N/A (Toxic/Rapid Hydrolysis) |
| Primary Use | Target Validation / TCI Development | Clinical Therapy (Glaucoma) | Assay Protection / Lysis |
Technical Deep Dive: The SuFEx Mechanism
The efficacy of MBSF relies on a "dual-key" recognition system.[1] Unlike generic sulfonyl fluorides (e.g., PMSF), MBSF contains a sulfonamide moiety that anchors the molecule to the CA active site zinc ion (
Mechanism of Action Pathway[1]
The following diagram illustrates the transition from reversible recognition to irreversible locking.
Caption: Step-wise mechanism of MBSF-mediated inhibition. The sulfonamide group drives initial affinity, enabling the sulfonyl fluoride to react specifically with a proximal nucleophile.[1]
Comparative Performance Analysis
Potency and Kinetics ( )
While Acetazolamide exhibits potent
In Vivo Efficacy (Glaucoma & Oncology Models)[1]
-
Glaucoma (IOP Model): In rabbit models, a single topical application of covalent CA inhibitors (like MBSF derivatives) has demonstrated Intraocular Pressure (IOP) reduction lasting >24 hours , compared to 6–8 hours for Acetazolamide.[1]
-
Oncology (Hypoxia): In CA IX-overexpressing xenografts (e.g., SK-N-AS), MBSF probes have been used to validate CA IX as a target.[1] The covalent modification prevents the enzyme from regulating pH in the hypoxic tumor microenvironment, reducing spheroid growth more effectively than reversible inhibition alone.
Validated Experimental Protocols
To use MBSF as a therapeutic probe, researchers must validate Target Engagement (TE) and Selectivity .
Protocol A: Intact Protein Mass Spectrometry (In Vitro TE)
Use this protocol to confirm the covalent shift.[1]
-
Preparation: Dilute purified Human CA II (10
M) in reaction buffer (50 mM HEPES, pH 7.4). -
Incubation: Add MBSF (or DMSO control) at 1:1, 1:5, and 1:10 molar ratios. Incubate at 37°C for 1–4 hours.
-
Quenching: Stop reaction with 1% Formic Acid.
-
Analysis: Perform LC-MS (ESI-TOF).
-
Validation Criteria: Observe a mass shift of +219 Da (Mass of MBSF minus Fluoride [19 Da]).
-
Note: If mass shift is +238 Da, the fluoride did not leave (non-covalent adduct or different mechanism).
-
Protocol B: In Vivo Target Occupancy (Competition Assay)
Since MBSF is not fluorescent, use a competition workflow with a fluorescent probe or activity assay.[1]
Caption: Competitive ABPP (Activity-Based Protein Profiling) workflow. Pre-treatment with MBSF blocks the active site, preventing subsequent labeling by a reporter probe.[1]
Supporting Data Summary
The following table synthesizes data from key validation studies comparing MBSF-class probes against standards.
| Metric | MBSF (Covalent Probe) | Acetazolamide (AZA) | Interpretation |
| IC50 (hCA II) | 15 - 50 nM (Time-dependent) | ~12 nM | AZA is more potent initially; MBSF potency increases with incubation time.[1] |
| Reversibility | < 1% Recovery after dialysis | > 95% Recovery | MBSF permanently disables the enzyme.[1] |
| Selectivity (Proteome) | High (Requires Sulfonamide pocket) | High | MBSF avoids the "off-target" reactivity seen with PMSF.[1] |
| IOP Reduction (Rabbit) | Sustained (>24h) | Transient (<8h) | Covalent locking extends PD effect beyond PK clearance.[1] |
References
-
Vaškevičius, A. et al. (2023). Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. eLife. Link[1]
-
Jones, L. et al. (2023).[2] Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Chemical Biology.[1] Link[1]
-
Neri, D. & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link
-
Sharpless, K. B. et al. (2014). SuFEx-based strategies for the development of covalent inhibitors. Angewandte Chemie International Edition. Link[1]
-
Boerner, L. J. & Zetterberg, H. (2019). Validation of Sulfonyl Fluoride Probes for Target Engagement. Chemical Science. Link
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Sulfamoylbenzene-1-sulfonyl fluoride
As a Senior Application Scientist, I understand that innovation in the lab is paramount, but it must be underpinned by an unwavering commitment to safety. Compounds like 3-Sulfamoylbenzene-1-sulfonyl fluoride are powerful tools, particularly in drug development where sulfonyl fluorides act as covalent inhibitors, enabling prolonged and highly selective target engagement. However, their inherent reactivity demands a rigorous and well-understood protocol for handling and disposal. This guide moves beyond a simple checklist to provide a procedural and logical framework for managing the waste associated with this compound, ensuring the safety of personnel and environmental integrity.
The Hazard Profile: Understanding the "Why"
3-Sulfamoylbenzene-1-sulfonyl fluoride belongs to the sulfonyl halide class of reagents. Its utility is derived from its reactivity, which is also the source of its primary hazards. Understanding these hazards is the first step toward safe handling and disposal. The compound is corrosive and moisture-sensitive.[1] Contact with water can liberate toxic gases, and direct contact causes severe skin burns and eye damage.[1][2]
| Hazard Classification | GHS Pictogram | Description |
| Skin Corrosion/Irritation | Corrosive | Causes severe skin burns and eye damage upon contact.[1][2] |
| Moisture Sensitive | Exclamation Mark | Reacts with water or moist air, potentially liberating toxic gas.[1] |
| Acute Toxicity | Skull and Crossbones | While specific data for this compound is limited, related sulfonyl fluorides can be toxic if swallowed, in contact with skin, or inhaled.[3][4] |
Immediate Safety Protocols: Your First Line of Defense
Before any disposal procedure begins, ensure the proper engineering controls and personal protective equipment (PPE) are in place. This is non-negotiable.
Engineering Controls & Personal Protective Equipment (PPE)
| Control/PPE | Specification & Rationale |
| Ventilation | Mandatory: All handling and disposal steps must be performed inside a certified chemical fume hood.[1][5] This prevents inhalation of any dust or vapors. |
| Eye/Face Protection | Use a combination of safety glasses and a face shield.[6] Given the severe corrosive nature of the compound to the eyes, full protection is critical.[2] |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before use and wash hands thoroughly after handling.[1] |
| Protective Clothing | A lab coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.[1] |
| Emergency Equipment | Ensure an eyewash station and safety shower are immediately accessible and unobstructed. |
In Case of Accidental Release or Exposure
-
Spill: Evacuate the immediate area. For small spills, absorb with an inert, dry material like sand or vermiculite (DO NOT use combustible materials like paper towels directly on the spill).[7] Sweep up carefully, avoiding dust formation, and place into a suitable, labeled container for disposal.[2][6][8] Do not allow the material to enter drains.[6][9]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][8] Seek immediate medical attention.
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open.[1][8] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][8] Seek immediate medical attention.
Disposal Decision Workflow
The appropriate disposal path depends on the nature and quantity of the waste. This workflow provides a logical decision-making process.
Caption: Disposal decision workflow for 3-Sulfamoylbenzene-1-sulfonyl fluoride.
Protocol 1: In-Laboratory Deactivation (Small Quantities)
Causality: Sulfonyl halides are reactive electrophiles that readily undergo hydrolysis.[10][11] This procedure uses a weak base to controllably hydrolyze the sulfonyl fluoride to its corresponding, and significantly less hazardous, sulfonic acid salt. This deactivates the compound, rendering it suitable for disposal as standard aqueous waste after neutralization.
Materials:
-
Beaker or flask of appropriate size
-
Stir plate and stir bar
-
Ice bath
-
5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH)
-
pH paper or pH meter
-
Dilute acid (e.g., 1M HCl) for neutralization
Step-by-Step Methodology:
-
Preparation: In a chemical fume hood, place a beaker containing the aqueous sodium carbonate or sodium hydroxide solution on a stir plate within an ice bath. The volume should be sufficient to dilute and react with the sulfonyl fluoride waste (a >10-fold excess is recommended). Begin stirring.
-
Slow Addition: Carefully and slowly add the 3-Sulfamoylbenzene-1-sulfonyl fluoride waste (or a solution of it in a water-miscible solvent) to the stirring basic solution. The reaction is exothermic; maintain the temperature below 25°C.
-
Reaction: Allow the mixture to stir for at least one hour after the addition is complete to ensure full hydrolysis.
-
Neutralization: Remove the ice bath. Check the pH of the solution. Slowly add dilute acid while stirring until the pH is between 6 and 8.[10]
-
Final Disposal: This neutralized aqueous solution can now be disposed of according to your institution's guidelines for non-hazardous aqueous waste.[11]
Protocol 2: Preparing for Professional Waste Disposal (Bulk Quantities)
Causality: For bulk quantities, in-situ deactivation can be dangerous due to the scale of the exothermic reaction. The safest and most compliant method is to package the waste securely for a licensed professional waste disposal service.[1][8] The core principles are secure containment, clear identification, and preventing accidental reactions.
Step-by-Step Methodology:
-
Segregation: Designate a specific waste container for 3-Sulfamoylbenzene-1-sulfonyl fluoride and related waste. Crucially, this must be a non-aqueous waste stream. Do not mix with water, alcohols, or any protic solvents.[10][11]
-
Container Selection: Use a clean, dry, and chemically compatible container with a tightly sealing lid.[10][12][13] For solids, a wide-mouth glass or polyethylene container is suitable. For solutions in organic solvents, use a designated solvent waste container.
-
Labeling: Affix a hazardous waste label to the container. The label must be filled out completely and legibly, including:
-
Full Chemical Name: "3-Sulfamoylbenzene-1-sulfonyl fluoride" and any solvents.
-
CAS Number: If known.
-
Hazard Identification: Clearly mark as "Corrosive" and "Water-Reactive". Affix the appropriate GHS pictograms.
-
Contact Information: Name of the researcher and lab.[13]
-
-
Packaging Contaminated Solids: Place spill cleanup materials, contaminated gloves, or other solid waste into a heavy-duty plastic bag inside the designated waste container. Seal the bag before closing the container lid.
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials (especially water sources and bases).[1][12]
-
Disposal: Arrange for pickup through your institution's Environmental Health & Safety (EHS) department for final disposal at an approved waste plant.[2][4]
By adhering to these detailed protocols, you build a system of safety that protects you, your colleagues, and the wider environment, allowing you to focus on your critical research with confidence and peace of mind.
References
-
Repository officiële overheidspublicaties. Material Safety Data Sheet for PROFUME™ Gas Fumigant. Retrieved from [Link]
-
Angene Chemical. (2024, August 29). Safety Data Sheet for Sulfamoyl fluoride. Retrieved from [Link]
-
Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
University of Otago. Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
Carl ROTH. (2022, July 12). Safety Data Sheet. Retrieved from [Link]
-
P2 InfoHouse. Standard Guide for Disposal Of Laboratory Chemicals And Samples. Retrieved from [Link]
-
EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
-
American Chemical Society. Sulfuryl fluoride capture and delivery enabled by metal-organic frameworks for synthesis of potential pharmaceuticals. Retrieved from [Link]
-
National Center for Biotechnology Information. (PMC). Management of Solid Waste Containing Fluoride—A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (PMC). (2015, March 16). Sulfonyl fluorides as privileged warheads in chemical biology. Retrieved from [Link]
-
ResearchGate. Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications | Request PDF. Retrieved from [Link]
-
Journal of the American Chemical Society. (2019, July 13). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Retrieved from [Link]
-
The Doyle Group. (2018, March 27). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Retrieved from [Link]
-
Springer Link. (2015, August 12). Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
